(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Description
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Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSNHQEOUOGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389858 | |
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-63-0 | |
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel secondary amine, this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the core spectroscopic methodologies essential for unambiguous molecular characterization. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as a robust protocol for analyzing this molecule and other complex heterocyclic amines, ensuring scientific integrity and reproducibility in research and development settings.
Introduction and Molecular Overview
This compound is a multifaceted organic molecule featuring several key functional groups: a secondary amine, a furan ring, a phenyl ring, and a terminal alkene. This unique combination makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[1] The precise arrangement of these moieties necessitates a rigorous, multi-technique spectroscopic approach to confirm its identity, purity, and structure following synthesis.
The structural integrity of such molecules is paramount in drug discovery and materials science. Any ambiguity can lead to flawed pharmacological data or unpredictable material properties. Therefore, a detailed spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control and scientific validity. This guide will provide a detailed exposition of the expected spectroscopic signatures of the title compound.
Figure 1: Structure of this compound.
Experimental Methodologies and Workflow
To ensure the acquisition of high-fidelity data, standardized protocols must be employed. The following sections describe the step-by-step methodologies for each critical spectroscopic technique. The causality behind these choices lies in maximizing signal resolution, minimizing interference, and ensuring data that is both accurate and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule, providing definitive information on connectivity and stereochemistry.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, acquiring 16-32 scans to ensure a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence over 1024-2048 scans.
-
D₂O Exchange: To confirm the N-H proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The N-H signal is expected to disappear.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Protocol:
-
Sample Preparation: Place a single drop of the neat, purified liquid sample between two polished sodium chloride (NaCl) salt plates to create a thin liquid film. NaCl plates are used as they are transparent to infrared radiation in the typical analysis range (4000-600 cm⁻¹).
-
Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the resulting interferogram using a Fourier transform to generate the final absorbance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a robust, "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Analysis: Analyze the resulting ions using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 50 to 400 amu.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.
-
Figure 2: General experimental workflow for spectroscopic characterization.
Predicted Spectroscopic Data and Interpretation
Based on established principles of spectroscopy, a detailed prediction of the spectral data for this compound is presented below. This serves as a benchmark for researchers synthesizing and analyzing this compound.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to be complex, but each signal provides specific structural information. The chemical shifts are governed by the electronic environment of the protons, influenced by nearby aromatic rings, heteroatoms, and double bonds.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Protons on the monosubstituted benzene ring. |
| Furan-H (H5) | ~7.35 | Doublet of doublets | 1H | Most downfield furan proton, adjacent to oxygen.[4][5] |
| Furan-H (H3) | ~6.30 | Doublet of doublets | 1H | Furan proton coupled to H4 and H5.[4][5] |
| Furan-H (H4) | ~6.10 | Triplet | 1H | Furan proton coupled to H3 and H5.[4][6] |
| Vinyl-H (=CH) | 5.70 - 5.90 | Multiplet | 1H | Internal alkene proton, complex splitting from adjacent CH₂ and terminal =CH₂. |
| Vinyl-H (=CH₂) | 5.05 - 5.20 | Multiplet | 2H | Terminal alkene protons, exhibiting geminal and vicinal coupling. |
| N-CH (Phenyl) | ~3.80 | Quartet | 1H | Methine proton adjacent to both the nitrogen and the phenyl group. |
| N-CH (Furan) | ~3.50 | Quartet | 1H | Methine proton adjacent to both the nitrogen and the furan ring. |
| Allylic-CH₂ | ~2.40 | Triplet | 2H | Methylene protons adjacent to the vinyl group. |
| N-H | 1.5 - 2.5 | Broad Singlet | 1H | Signal for the secondary amine proton; position is concentration-dependent. Disappears on D₂O exchange.[3] |
| Ethyl-CH₃ | ~1.40 | Doublet | 3H | Methyl group coupled to the adjacent methine (N-CH Furan). |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Furan C2 (ipso) | ~155 | Carbon of the furan ring attached to the ethyl-amine substituent.[7] |
| Phenyl C1 (ipso) | ~142 | Carbon of the phenyl ring attached to the butenyl-amine substituent. |
| Furan C5 | ~142 | Carbon adjacent to oxygen in the furan ring.[7][8] |
| Vinyl (=CH) | ~135 | Internal sp² carbon of the alkene. |
| Phenyl C2, C6, C3, C5 | 127 - 129 | Aromatic carbons of the phenyl ring. |
| Phenyl C4 | ~126 | Para-carbon of the phenyl ring. |
| Vinyl (=CH₂) | ~118 | Terminal sp² carbon of the alkene. |
| Furan C3 | ~110 | Furan ring carbon.[7][8] |
| Furan C4 | ~107 | Furan ring carbon.[7][8] |
| N-CH (Phenyl) | ~60 | Aliphatic carbon bonded to nitrogen and the phenyl ring.[3] |
| N-CH (Furan) | ~55 | Aliphatic carbon bonded to nitrogen and the furan ring.[3] |
| Allylic-CH₂ | ~40 | Aliphatic carbon adjacent to the C=C double bond. |
| Ethyl-CH₃ | ~20 | Methyl group carbon. |
FTIR Spectroscopy (Thin Film)
The FTIR spectrum provides a rapid and definitive confirmation of the key functional groups within the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch | 3300 - 3350 | Weak - Medium | Confirms the presence of a secondary amine.[9][10][11] |
| Aromatic C-H Stretch | 3020 - 3080 | Medium | Characteristic of sp² C-H bonds in phenyl and furan rings. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Characteristic of sp³ C-H bonds in the ethyl and butenyl chains. |
| Alkene C=C Stretch | ~1640 | Weak - Medium | Confirms the vinyl group. |
| Aromatic C=C Stretch | ~1600, 1495, 1450 | Medium - Strong | Multiple bands confirming the phenyl and furan rings. |
| C-N Stretch | 1250 - 1335 | Medium | Indicates the carbon-nitrogen bond of the amine.[3] |
| =C-H Bend (Out-of-Plane) | 910 & 990 | Strong | Confirms the terminal vinyl group (-CH=CH₂). |
| C-H Bend (Out-of-Plane) | 690 - 770 | Strong | Indicates monosubstituted phenyl ring. |
Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight and crucial connectivity information through fragmentation analysis. The molecular formula C₁₆H₁₉NO gives a molecular weight of 241.15 g/mol .
-
Molecular Ion (M⁺): A peak is expected at m/z = 241 . In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12][13]
-
Major Fragmentation Pathway (α-Cleavage): The most significant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[12][14][15] This leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.
Figure 3: Predicted primary α-cleavage fragmentation pathways in EI-MS.
-
Pathway 1: Loss of the furan-ethyl radical leads to the formation of the N-(1-phenyl-but-3-enyl)iminium cation at m/z = 146 .
-
Pathway 2: Loss of the phenyl-butenyl radical results in the N-(1-furan-2-yl-ethyl)iminium cation at m/z = 120 .
The relative abundance of the m/z 146 and m/z 120 fragments will depend on the relative stability of the resulting cations and radicals. The fragment at m/z = 146 is predicted to be the base peak due to the greater resonance stabilization afforded by the phenyl ring.
Integrated Structural Verification
No single spectroscopic technique is sufficient to fully characterize a novel molecule. The strength of this analytical approach lies in the integration of all data:
-
FTIR confirms the presence of the N-H, C=C, and aromatic ring functionalities.
-
Mass Spectrometry establishes the correct molecular weight (m/z 241) and reveals the core connectivity through the characteristic α-cleavage fragments at m/z 146 and 120.
-
¹³C NMR confirms the presence of the correct number of unique carbon atoms (16 signals predicted) in their respective chemical environments (aliphatic, aromatic, vinylic, furan).
-
¹H NMR provides the final, definitive proof of structure by showing the precise connectivity and spatial relationships of all protons, including the characteristic splitting patterns of the ethyl, butenyl, furan, and phenyl groups.
Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unambiguous structural assignment of this compound.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of the power of modern analytical chemistry. Through the systematic and integrated application of NMR, FTIR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achievable. The predicted data and protocols outlined in this guide provide a robust framework for scientists working with this molecule and other structurally related compounds. Adherence to these principles ensures the high standards of accuracy, reliability, and scientific integrity required in advanced chemical research and drug development.
References
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Szostak, M., et al. (2014). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2014(4), M835. Available at: [Link]
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Angene Chemical. (n.d.). N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine. Available at: [Link]
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MySkinRecipes. (n.d.). Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-buten-2-one. PubChem Compound Database. Available at: [Link]
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Shawali, A. S., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[16][17]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]
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University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5232-5233. Available at: [Link]
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Panda, S. S., et al. (2014). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1278-1283. Available at: [Link]
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Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
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ResearchGate. (n.d.). ¹³C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO). Available at: [Link]
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JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]
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ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]
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YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]
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Impact Factor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Available at: [Link]
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ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
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PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Available at: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]
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An In-depth Technical Guide on the Synthesis and Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel secondary amine, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a logical and robust multi-step synthesis, commencing from readily available starting materials. Each synthetic step is accompanied by a detailed experimental protocol, causality behind the chosen methodology, and purification techniques. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented with expected data and interpretation.
Introduction: Rationale and Significance
Secondary amines incorporating both furan and phenyl moieties, such as this compound, represent a class of compounds with significant potential in medicinal chemistry and materials science. The furan ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, known to participate in various biological interactions. The phenylbutenyl group introduces lipophilicity and conformational flexibility, which can be crucial for modulating biological activity and pharmacokinetic properties. The synthesis of such novel structures is a key step in the exploration of new chemical space for drug discovery and the development of functional organic materials. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this target molecule, establishing a foundation for its future applications.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein two key amine fragments are synthesized independently and then coupled to form the final secondary amine. This strategy allows for a modular and flexible synthesis, enabling the potential for future derivatization of either fragment.
The proposed synthetic pathway involves three main stages:
-
Stage 1: Synthesis of 1-(Furan-2-yl)ethan-1-amine. This will be achieved through the reductive amination of 2-acetylfuran.
-
Stage 2: Synthesis of 1-Phenylbut-3-en-1-amine. This homoallylic amine will be synthesized via the addition of an allyl nucleophile to a benzaldehyde-derived imine.
-
Stage 3: Coupling of the two amine fragments. A final reductive amination reaction will be employed to couple the two synthesized primary amines to yield the target secondary amine.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Stage 1: Synthesis of 1-(Furan-2-yl)ethan-1-amine
3.1.1. Synthesis of 2-Acetylfuran
The synthesis of the precursor ketone, 2-acetylfuran, is achieved via a Friedel-Crafts acylation of furan with acetic anhydride.
-
Reaction: Furan + Acetic Anhydride → 2-Acetylfuran
-
Catalyst: A Lewis acid such as phosphoric acid is a suitable catalyst for this reaction, offering a milder alternative to harsher Lewis acids like aluminum chloride, which can lead to polymerization of the furan ring.[1]
Protocol:
-
To a stirred solution of acetic anhydride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphoric acid (0.3 equivalents) dropwise.
-
To this mixture, add a solution of furan (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-acetylfuran as a pale yellow oil.
3.1.2. Synthesis of 1-(Furan-2-yl)ethan-1-amine via Leuckart Reaction
The Leuckart reaction provides a direct method for the reductive amination of ketones using ammonium formate or formamide.[2][3]
-
Reaction: 2-Acetylfuran + Ammonium Formate → 1-(Furan-2-yl)ethan-1-amine
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetylfuran (1.0 equivalent) and ammonium formate (3.0-5.0 equivalents).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add a 2 M solution of hydrochloric acid to the reaction mixture and stir for 1 hour to hydrolyze any formamide intermediates.
-
Wash the acidic solution with diethyl ether to remove any unreacted starting material and neutral byproducts.
-
Basify the aqueous layer to a pH > 10 with a concentrated sodium hydroxide solution, ensuring the mixture is cooled in an ice bath.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the crude 1-(furan-2-yl)ethan-1-amine. Further purification can be achieved by vacuum distillation.
Stage 2: Synthesis of 1-Phenylbut-3-en-1-amine
This homoallylic amine is synthesized by the addition of allylmagnesium bromide to an in-situ generated imine of benzaldehyde.[4]
-
Reaction: Benzaldehyde + Ammonia → Iminemine + Allylmagnesium Bromide → 1-Phenylbut-3-en-1-amine
Protocol:
-
Prepare a solution of allylmagnesium bromide from allyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).[5]
-
In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the benzaldehyde solution for 30 minutes to form the corresponding imine in situ.
-
To the imine solution at 0 °C, add the freshly prepared allylmagnesium bromide solution (1.2 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylbut-3-en-1-amine.
Stage 3: Synthesis of this compound
The final coupling step is a reductive amination between 1-(furan-2-yl)ethan-1-amine and a ketone derived from the oxidation of 1-phenylbut-3-en-1-amine. A more direct approach, however, is the reductive amination of 1-phenyl-3-buten-1-one with 1-(furan-2-yl)ethan-1-amine. For the purpose of this guide, we will assume the availability of 1-phenyl-3-buten-1-one.
-
Reaction: 1-(Furan-2-yl)ethan-1-amine + 1-Phenyl-3-buten-1-one → this compound
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for reductive aminations.[6]
Protocol:
-
In a round-bottom flask, dissolve 1-phenyl-3-buten-1-one (1.0 equivalent) and 1-(furan-2-yl)ethan-1-amine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add acetic acid (1.1 equivalents) to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of the Final Product
The crude product will be purified by flash column chromatography. Given the basic nature of the amine product, a modified silica gel or the addition of a small amount of a basic modifier to the eluent is recommended to prevent peak tailing and improve separation.[7][8][9]
Protocol:
-
Prepare a silica gel column.
-
Choose an appropriate eluent system, for example, a gradient of ethyl acetate in hexanes with the addition of 0.5-1% triethylamine.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the product, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 5H | Aromatic protons (phenyl group) |
| ~7.3 | m | 1H | H5 of furan |
| ~6.3 | m | 1H | H4 of furan |
| ~6.2 | m | 1H | H3 of furan |
| ~5.8-5.6 | m | 1H | -CH=CH₂ |
| ~5.2-5.0 | m | 2H | -CH=CH ₂ |
| ~4.0-3.8 | m | 1H | -CH (Ph)- |
| ~3.6-3.4 | m | 1H | -CH (Furan)- |
| ~2.5-2.3 | m | 2H | -CH₂-CH=CH₂ |
| ~1.4 | d | 3H | -CH(Furan)-CH ₃ |
| ~1.5-1.0 | br s | 1H | N-H |
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155-150 | C2 of furan |
| ~145-140 | C5 of furan |
| ~142-138 | Quaternary carbon of phenyl group |
| ~138-134 | -C H=CH₂ |
| ~129-126 | Aromatic C-H (phenyl group) |
| ~118-115 | -CH=C H₂ |
| ~110-105 | C3 and C4 of furan |
| ~60-55 | -C H(Ph)- |
| ~55-50 | -C H(Furan)- |
| ~45-40 | -C H₂-CH=CH₂ |
| ~22-18 | -CH(Furan)-C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3300 | Weak-Medium | N-H stretch (secondary amine) |
| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Weak | C=C stretch (alkene) |
| ~1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1500, 1010 | Strong | Furan ring vibrations |
| ~990, 910 | Strong | =C-H bend (out-of-plane) |
| ~740, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
-
Expected Molecular Ion ([M]⁺): The exact mass will depend on the isotopic composition. The nominal mass will be calculated based on the molecular formula C₁₆H₁₉NO.
-
Key Fragmentation Patterns: Expect to see fragmentation patterns characteristic of amines, such as alpha-cleavage, leading to the loss of alkyl or furan-containing radicals. Prominent fragments would likely correspond to the stabilized benzylic cation and the furan-containing cation.
Workflow Diagrams
Caption: Overall synthetic workflow.
Caption: Analytical workflow for characterization.
Conclusion
This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of the novel secondary amine, this compound. The proposed multi-step synthesis is designed to be robust and adaptable, utilizing well-established organic reactions. The comprehensive characterization plan ensures the unambiguous confirmation of the molecular structure and purity of the final product. This document serves as a valuable resource for researchers and scientists, providing the necessary framework for the successful synthesis and analysis of this and related compounds, thereby facilitating further exploration of their potential applications.
References
- Baghernejad, B. (2014). Phosphoric acid: a versatile catalyst in organic reactions. Current Organic Chemistry, 18(21), 2740-2761.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- de la Torre, M. C., & Sierra, M. A. (2004). The Leuckart-Wallach reaction. Chemical Society Reviews, 33(2), 113-124.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Spectroscopy of Amines - Chemistry LibreTexts. (2021). Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2021). Retrieved from [Link]
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Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis. (n.d.). Retrieved from [Link]
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Is there an easy way to purify organic amines? - Biotage. (2020). Retrieved from [Link]
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3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A Technical Guide to the Synthesis and Characterization of Substituted Furanyl-Phenyl-Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide for the synthesis and characterization of complex secondary amines, specifically focusing on the class of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine and its analogues. While a specific CAS (Chemical Abstracts Service) number for the exact title compound is not cataloged in publicly accessible databases—suggesting its novelty or limited reporting in scientific literature—this guide establishes a robust and reliable synthetic methodology based on established chemical principles. We present a detailed protocol for the synthesis via reductive amination, a cornerstone of modern amine synthesis, chosen for its high efficiency and substrate tolerance. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability. Comprehensive analytical techniques for structural verification and purity assessment are detailed, supported by predictive data. This whitepaper is designed to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Strategic Overview
Secondary amines incorporating both furan and phenyl moieties represent a class of compounds with significant potential in medicinal chemistry and materials science. The furan ring is a versatile heterocyclic scaffold found in numerous natural products and pharmaceuticals, while the phenyl-butenyl group offers sites for further functionalization or interaction with biological targets. Compounds of this nature are often explored as intermediates in the synthesis of more complex molecular architectures with potential biological activity.[1]
The target compound, this compound, presents a synthetic challenge that can be effectively addressed through a well-established and highly reliable method: reductive amination . This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This approach is favored for its operational simplicity, high yields, and the commercial availability of the required precursors.
Our synthetic strategy hinges on the reaction between 1-phenylbut-3-en-1-one (a ketone) and 1-(furan-2-yl)ethanamine (a primary amine). The selection of these precursors is based on their structural relevance to the target molecule and their availability.
Synthetic Pathway: Reductive Amination
The overall synthetic transformation is depicted below. The reaction proceeds in a single pot, where the ketone and amine first condense to form an imine intermediate, which is then immediately reduced by a hydride-based reducing agent to yield the final secondary amine.
Caption: Figure 1. Overall synthetic workflow.
Rationale for Reagent Selection
-
1-Phenylbut-3-en-1-one (CAS: 6249-80-5): This α,β-unsaturated ketone provides the core phenylbutenyl backbone of the target molecule.[2]
-
1-(Furan-2-yl)ethanamine: This primary amine serves as the nucleophile, introducing the furan-ethyl moiety. While a direct CAS number for this specific amine is less common, the closely related 2-(Furan-2-yl)ethan-1-amine (CAS: 1121-46-6) is commercially available and serves as a suitable precursor for this synthesis.[3][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reducing agent of choice for several critical reasons. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting ketone. This selectivity prevents the undesired formation of alcohol side products. Furthermore, it is not water-sensitive and can be handled conveniently in the open atmosphere, unlike harsher reducing agents like sodium borohydride under certain conditions.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes justifications and expected observations.
Materials:
-
1-Phenylbut-3-en-1-one (1.0 eq)
-
1-(Furan-2-yl)ethanamine (1.1 eq)
-
Sodium Triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylbut-3-en-1-one (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and readily dissolves both the starting materials and the intermediate imine.
-
-
Amine Addition and Imine Formation:
-
Add 1-(furan-2-yl)ethanamine (1.1 eq) to the solution. A slight excess of the amine is used to drive the equilibrium towards imine formation.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Causality: The acid catalyzes the dehydration step required for imine formation from the initial hemiaminal adduct.
-
Stir the mixture at room temperature for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone.
-
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm. The excess of the reducing agent ensures the complete conversion of the imine to the final product.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and decompose any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Causality: The brine wash helps to remove any residual water from the organic layer.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically effective for eluting the product. The exact ratio should be determined by TLC analysis.
-
Causality: Chromatography separates the desired amine from unreacted starting materials and any side products, yielding the pure compound.
-
Structural Characterization and Validation
Confirmation of the product's identity and purity is critical. The following analytical techniques are standard for this purpose.[5]
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation by mapping the proton environment. | Signals corresponding to the furan ring protons, the phenyl ring protons, the vinylic protons of the butenyl group, and the aliphatic protons of the ethyl and butyl chains. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | Carbon skeleton mapping. | Distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the furan and phenyl rings, the sp² carbons of the alkene, and the sp³ carbons of the aliphatic chains. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₆H₁₉NO, MW: 241.33 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-O-C stretching of the furan ring. |
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By employing a strategic reductive amination protocol, researchers can reliably access this and related complex amines. The detailed experimental steps, coupled with explanations of the underlying chemical principles, are intended to empower scientists in drug discovery and chemical synthesis to confidently produce and validate novel molecular entities. The methodologies described herein are robust, adaptable, and adhere to the rigorous standards of modern organic chemistry.
References
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Angene Chemical. N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine(CAS# 436096-85-4). Available from: [Link]
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MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]
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MySkinRecipes. Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. Available from: [Link]
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PubChem. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804. Available from: [Link]
-
ResearchGate. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]
-
PubChem. 1-Phenyl-3-buten-2-one | C10H10O | CID 37734. Available from: [Link]
-
PubChem. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863. Available from: [Link]
-
ResearchGate. A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[6][7]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]
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TSI Journals. Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Available from: [Link]
-
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-
Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Available from: [Link]
-
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-
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(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine molecular weight
An In-depth Technical Guide to the Molecular Weight of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of the novel amine, this compound. We delineate the systematic derivation of its molecular formula, C₁₆H₁₉NO, from its IUPAC name. This guide details the precise calculation of both its monoisotopic mass and average molecular weight, values essential for high-resolution mass spectrometry and bulk chemical synthesis, respectively. Furthermore, we present a robust, field-proven protocol for the experimental determination of the compound's molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS), a technique chosen for its soft ionization capabilities that preserve the integrity of the molecular ion. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this compound.
Molecular Structure and Formula Derivation
The accurate determination of molecular weight begins with a correct interpretation of the compound's structure from its nomenclature. The IUPAC name this compound designates a secondary amine with two distinct substituents attached to the nitrogen atom.
-
Substituent 1: (1-Furan-2-yl-ethyl)
-
Furan-2-yl : A five-membered aromatic heterocycle (C₄H₃O) attached at the second position.
-
Ethyl : A two-carbon chain. The "1-" prefix indicates the furan ring is attached to the first carbon of this ethyl chain.
-
Combined Formula: C₆H₇O
-
-
Substituent 2: (1-phenyl-but-3-enyl)
-
Phenyl : A C₆H₅ aromatic ring.
-
But-3-enyl : A four-carbon chain with a terminal double bond. The "1-" prefix indicates the phenyl group is attached to the first carbon of this chain.
-
Combined Formula: C₁₀H₁₁
-
-
Amine Linker : A central nitrogen atom (-NH-).
The consolidation of these fragments yields the definitive molecular formula.
| Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |
| (1-Furan-2-yl-ethyl) | 6 | 7 | 0 | 1 |
| (1-phenyl-but-3-enyl) | 10 | 11 | 0 | 0 |
| Amine (NH) | 0 | 1 | 1 | 0 |
| Total | 16 | 19 | 1 | 1 |
Thus, the molecular formula for the title compound is C₁₆H₁₉NO .
Caption: Logical derivation of the molecular formula.
Theoretical Molecular Weight Calculation
A critical distinction in molecular weight analysis is between monoisotopic mass and average molecular weight. For precise identification via mass spectrometry, monoisotopic mass is paramount; for stoichiometric calculations in synthesis, the average molecular weight is used.[][2][3][4][5]
Monoisotopic Mass
Monoisotopic mass is calculated using the mass of the most abundant natural isotope of each element. This value corresponds to the peak for the intact, unfragmented molecule in a high-resolution mass spectrum.[6]
| Element | Isotope | Number of Atoms (N) | Mass (Da) | Total Mass (N * Mass) |
| Carbon | ¹²C | 16 | 12.000000 | 192.000000 |
| Hydrogen | ¹H | 19 | 1.007825 | 19.148675 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | Monoisotopic Mass: | 241.146664 Da |
Average Molecular Weight (Molar Mass)
Average molecular weight is calculated using the standard atomic weights, which are the weighted averages of all naturally occurring isotopes of an element. This value is expressed in grams per mole ( g/mol ).
| Element | Number of Atoms (N) | Standard Atomic Weight ( g/mol ) | Total Weight (N * Weight) |
| Carbon | 16 | 12.011 | 192.176 |
| Hydrogen | 19 | 1.008 | 19.152 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | Average Molecular Weight: | 241.334 g/mol |
Experimental Verification by Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound.[7][8][9] For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes molecular fragmentation, ensuring the parent molecule remains intact for detection.[10][11][12][13][14] This is crucial because hard ionization methods would shatter the molecule, making it impossible to identify the molecular ion peak.
The expected outcome of an ESI-MS analysis in positive ion mode is the detection of the protonated molecule, denoted as [M+H]⁺.
Caption: High-level workflow for ESI-MS analysis.
Protocol: ESI-MS Analysis
This protocol outlines a self-validating system for the accurate mass determination of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is critical as it provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in the ESI source.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known, certified calibration standard appropriate for the mass range of interest (e.g., a peptide or small molecule mix). This step is non-negotiable for ensuring mass accuracy.
-
-
Sample Infusion:
-
Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion signal.
-
-
Mass Spectrometer Parameters (Positive Ion Mode):
-
Capillary Voltage: Set to an optimized value (typically +3 to +5 kV) to generate a stable electrospray.
-
Source Temperature: Set to a moderate temperature (e.g., 100-150 °C) to aid desolvation without inducing thermal degradation of the analyte.
-
Nebulizing and Drying Gas: Use nitrogen gas at optimized pressures to assist in droplet formation and solvent evaporation.
-
Mass Range: Scan a range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
-
Data Acquisition:
-
Acquire data for several minutes to obtain a stable and high-quality averaged mass spectrum.
-
Data Interpretation and Expected Results
The output of the mass spectrometer is a mass spectrum, which plots ion abundance against the mass-to-charge ratio (m/z).[15]
-
Primary Peak of Interest: The most prominent peak in the spectrum should correspond to the [M+H]⁺ ion. Its m/z value will be the monoisotopic mass of the neutral molecule plus the mass of a proton (1.007276 Da).
-
Expected m/z = 241.146664 Da (M) + 1.007276 Da (H⁺) = 242.15394 Da
-
-
Isotopic Pattern: A smaller peak, known as the "M+1" peak, should be observed at approximately m/z 243.15. This peak arises from the natural abundance of the ¹³C isotope (approx. 1.1%). The relative intensity of this peak can help confirm the number of carbon atoms in the molecule. For a molecule with 16 carbons, the expected intensity of the M+1 peak is approximately 17.6% (16 * 1.1%) of the M peak.
Caption: Logical flow for interpreting the mass spectrum.
Conclusion
The molecular formula of this compound has been established as C₁₆H₁₉NO . Based on this formula, the key mass values for this compound are:
| Parameter | Value | Application |
| Monoisotopic Mass | 241.1467 Da | High-Resolution Mass Spectrometry |
| Average Molecular Weight | 241.33 g/mol | Chemical Synthesis & Stoichiometry |
The provided ESI-MS protocol offers a reliable framework for the experimental verification of these values, ensuring high confidence in the identity and purity of the compound for subsequent research and development activities.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 37734, 1-Phenyl-3-buten-2-one." PubChem, [Link]. Accessed January 25, 2026.
-
Angene Chemical. "N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine(CAS# 436096-85-4)." Angene, [Link]. Accessed January 25, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12874567, ((R)-1-Methyl-2-phenyl-ethyl)-phenethyl-amine." PubChem, [Link]. Accessed January 25, 2026.
-
Ho, C. S., Lam, C. W. K., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, vol. 24, no. 1, 2003, pp. 3-12, [Link]. Accessed January 25, 2026.
-
Okor, R. S., et al. "A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products." Journal of Progress in Engineering and Physical Science, vol. 3, no. 1, 2024, [Link]. Accessed January 25, 2026.
-
Al-Ghobari, M., et al. "An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates." Authorea, 2024, [Link]. Accessed January 25, 2026.
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Physics LibreTexts. "Electrospray Ionization (ESI) Mass Spectrometry." Physics LibreTexts, 2022, [Link]. Accessed January 25, 2026.
-
Kon, R., & Farooq, U. "Mass Spectrometer." StatPearls, StatPearls Publishing, 2024, [Link]. Accessed January 25, 2026.
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Wikipedia. "Electrospray ionization." Wikipedia, [Link]. Accessed January 25, 2026.
-
ACS Publications. "Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review." ACS Publications, 2024, [Link]. Accessed January 25, 2026.
-
American Water Chemicals, Inc. "Molar Mass Calculator." American Water Chemicals, Inc., [Link]. Accessed January 25, 2026.
-
Srimyvizhiy, G. M., et al. "A Review on Mass Spectroscopy and Its Fragmentation Rules." International Journal of Pharmaceutical Sciences, vol. 3, no. 9, 2025, pp. 2132-2145, [Link]. Accessed January 25, 2026.
-
Kostiainen, R., & Kauppila, T. J. "Principles of Electrospray Ionization." ResearchGate, 2025, [Link]. Accessed January 25, 2026.
-
The Organic Chemistry Tutor. "How To Calculate The Molar Mass of a Compound - Quick & Easy!" YouTube, 8 Aug. 2017, [Link]. Accessed January 25, 2026.
-
Calculator.net. "Molecular Weight Calculator (Molar Mass)." Calculator.net, [Link]. Accessed January 25, 2026.
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An In-depth Technical Guide to (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine: Synthesis, Properties, and Future Perspectives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the secondary amine, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. Despite its commercial availability for research purposes, this molecule remains largely uncharacterized in peer-reviewed scientific literature. This document, therefore, serves as a foundational resource, consolidating available data and presenting a scientifically grounded, albeit hypothetical, framework for its synthesis and potential areas of biological investigation. By detailing plausible synthetic routes based on established organic chemistry principles and exploring the potential pharmacological relevance of its constituent furan and homoallylic amine moieties, this guide aims to catalyze further research into this intriguing compound.
Introduction and Background
This compound, identified by the CAS number 436088-63-0, is a chemical entity whose presence is noted in the catalogs of several chemical suppliers.[1] However, a thorough search of prominent scientific databases reveals a conspicuous absence of literature pertaining to its discovery, synthetic methodologies, or biological evaluation. This suggests that the compound is likely a novel entity or a specialized intermediate that has not been the subject of widespread academic or industrial research.
The structure of this molecule is notable for the convergence of two key pharmacophores: a furan ring and a homoallylic amine. The furan nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and bioactive compounds, where it often contributes to metabolic stability and target engagement.[2][3] Similarly, homoallylic amines are integral components of various biologically active natural products and synthetic compounds, recognized for their role in molecular recognition and as versatile synthetic intermediates.[4][5] The combination of these two motifs in a single molecule suggests a potential for unique pharmacological properties, warranting a more detailed investigation.
This guide will first present the known physicochemical properties of the target compound. Subsequently, in the absence of published synthetic procedures, a detailed, logical, and experimentally sound hypothetical synthesis will be proposed, complete with step-by-step protocols. Finally, the potential for biological activity will be discussed by drawing parallels with structurally related compounds, thereby providing a rationale for future research endeavors.
Physicochemical Properties
The fundamental properties of this compound, as collated from supplier data, are summarized below.
| Property | Value | Source |
| CAS Number | 436088-63-0 | [1] |
| Molecular Formula | C₁₆H₁₉NO | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Proposed Synthesis of this compound
Given the lack of published synthetic routes, two plausible and robust strategies are proposed, leveraging well-established reactions in organic synthesis. Both pathways are designed to be practical for a standard organic chemistry laboratory.
Strategy 1: Reductive Amination
This approach involves the condensation of a primary amine with a ketone to form an imine, which is then reduced in situ to the target secondary amine. This method is a cornerstone of amine synthesis due to its efficiency and broad applicability.[6]
The overall transformation is as follows:
Caption: Reductive amination pathway.
-
1-(Furan-2-yl)ethan-1-one (2-Acetylfuran): This starting material is commercially available.[7][8] It can also be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[9]
-
1-Phenyl-but-3-enylamine: This precursor can be synthesized from the corresponding alcohol, 1-phenyl-but-3-en-1-ol. The alcohol can be prepared by the allylation of benzaldehyde using a suitable allylating agent, such as allylmagnesium bromide or allyltributyltin. The resulting alcohol is then converted to an amine, for instance, via a Mitsunobu reaction with a phthalimide followed by hydrolysis, or by conversion to an azide followed by reduction.
-
Imine Formation and Reduction:
-
To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-phenyl-but-3-enylamine (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once imine formation is evident, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is added portion-wise. NaBH(OAc)₃ is a mild and selective reagent for the reduction of imines in the presence of ketones.[6]
-
The reaction is stirred at room temperature until completion (typically 12-24 hours).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
-
Strategy 2: N-Alkylation
This alternative strategy involves the direct alkylation of a primary amine with an appropriate alkyl halide. While potentially simpler in concept, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[10][11] Careful control of stoichiometry and reaction conditions is therefore crucial.
The overall transformation is as follows:
Caption: N-Alkylation pathway.
-
1-(Furan-2-yl)ethanamine: This primary amine can be synthesized from 2-acetylfuran via reductive amination with ammonia or a protected ammonia equivalent, followed by deprotection.
-
1-Phenyl-but-3-enyl Halide (e.g., Bromide): This can be prepared from the corresponding alcohol, 1-phenyl-but-3-en-1-ol, which is accessible as described in Strategy 1.[12][13] The alcohol can be converted to the bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
Alkylation Reaction:
-
To a solution of 1-(furan-2-yl)ethanamine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
To this suspension, add a solution of 1-phenyl-but-3-enyl bromide (1.0-1.1 eq) in the same solvent dropwise at room temperature. The use of a slight excess of the amine can help to minimize dialkylation.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress should be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered to remove the inorganic base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Potential Biological Activities and Future Research Directions
The absence of published biological data for this compound necessitates a speculative approach based on the known activities of its structural components.
-
Furan-Containing Amines: The furan moiety is present in a wide array of pharmaceuticals with diverse activities.[2] Furan-containing secondary and tertiary amines have been reported to exhibit properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][14] The furan ring can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking, and its metabolic profile is often favorable.
-
Homoallylic Amines: The homoallylic amine scaffold is found in numerous natural products and has been a target for synthetic chemists due to its interesting biological properties.[4] For example, certain homoallylic amines have been investigated as inhibitors of neuronal serotonin and norepinephrine reuptake, suggesting potential applications in the treatment of depression and other neurological disorders.[15]
Future research on this compound could be directed towards:
-
Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Screening against various cancer cell lines to assess for cytotoxic or cytostatic effects.
-
Neuropharmacological Evaluation: Investigation of its effects on neurotransmitter systems, including reuptake inhibition and receptor binding assays.
-
Enzyme Inhibition Assays: Screening against a broad range of enzymes to identify potential targets.
Conclusion
This compound represents a molecule at the frontier of chemical exploration. While its fundamental properties are cataloged, its scientific story remains to be written. This technical guide has sought to bridge this knowledge gap by providing robust, albeit hypothetical, synthetic pathways and by contextualizing its potential for biological activity. It is hoped that this document will serve as a valuable resource for researchers, inspiring the experimental work necessary to unlock the full potential of this and other under-investigated chemical entities. The convergence of the furan and homoallylic amine motifs within its structure presents a compelling case for its further study in the realms of medicinal chemistry and drug discovery.
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(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine preliminary bioactivity screening
An In-depth Technical Guide to the Preliminary Bioactivity Screening of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Scientific Imperative for a Structured Approach
In the landscape of early-stage drug discovery, the journey of a novel chemical entity from synthesis to a viable lead candidate is fraught with challenges. The compound at the heart of this guide, this compound, represents a confluence of chemical motifs—a furan ring, a phenyl group, and a chiral amine—that individually are staples in medicinal chemistry, yet their combination presents a unique pharmacological query. This document eschews a one-size-fits-all template, opting instead for a bespoke, logical, and scientifically rigorous pathway for its preliminary bioactivity assessment. Our core philosophy is that a well-designed screening cascade is not merely a series of experiments, but a self-validating system that builds a comprehensive and trustworthy profile of a compound's biological potential.
Part 1: Foundational Strategy - A Tiered, Fail-Fast-Fail-Cheap Screening Cascade
The most resource-effective method for evaluating a new chemical entity is a tiered screening approach. This strategy is designed to front-load experiments that can quickly identify compounds with undesirable properties (e.g., cytotoxicity) or those that are biologically inert, thus conserving resources for the most promising candidates.
Figure 1: A tiered experimental workflow for the preliminary bioactivity screening of a novel compound. This structure prioritizes early termination of unpromising candidates.
Part 2: Tier 1 - In Silico Characterization and Target Hypothesis Generation
The initial phase of our investigation is entirely computational, leveraging the compound's structure to predict its behavior and potential biological interactions. This is a critical, cost-effective step to generate initial hypotheses and guide subsequent wet-lab experiments.
Physicochemical and ADMET Profiling
The druglikeness of a compound is a crucial initial filter. We employ established computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Experimental Protocol: In Silico ADMET Prediction
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound.
-
Tool: Utilize a comprehensive, free web-based tool such as SwissADME.
-
Analysis: Scrutinize the output for key parameters, including:
-
Lipinski's Rule of Five: A cornerstone for evaluating oral bioavailability.
-
Gastrointestinal (GI) Absorption and Blood-Brain Barrier (BBB) Permeation: Predictions of the compound's ability to reach systemic circulation and potentially the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Early warning for potential drug-drug interactions.
-
hERG Inhibition: A critical flag for potential cardiotoxicity.
-
Synthetic Accessibility: An estimation of the ease of synthesizing analogs for future structure-activity relationship (SAR) studies.
-
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Parameter | Predicted Value | Implication for Drug Development |
| Molecular Weight ( g/mol ) | [Insert Value] | Adherence to Lipinski's Rule of Five (<500 Da) |
| LogP (Lipophilicity) | [Insert Value] | Influences solubility, permeability, and metabolic stability |
| H-bond Donors/Acceptors | [Insert Value] | Adherence to Lipinski's Rules (≤5 and ≤10, respectively) |
| GI Absorption | High/Low | Likelihood of oral bioavailability |
| BBB Permeant | Yes/No | Potential for CNS-related activity or side effects |
| CYP Isoform Inhibition | [List of isoforms] | Risk of metabolic drug-drug interactions |
| hERG Inhibition | Yes/No | Early indicator of potential cardiac safety issues |
| Synthetic Accessibility | [Value 1-10] | Feasibility of chemical optimization |
| (Note: This table should be populated with actual data from the SwissADME server.) |
Target Prediction
By comparing the structure of our compound to databases of known bioactive molecules, we can generate a ranked list of plausible protein targets.
Experimental Protocol: In Silico Target Prediction
-
Tool: Employ a platform like SwissTargetPrediction.
-
Methodology: The tool operates on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets.
-
Output: A list of potential targets, ranked by probability. This list is not definitive but provides a powerful starting point for designing target-based assays in Tier 3.
Part 3: Tier 2 - Foundational In Vitro Viability and Solubility
With in silico hypotheses in hand, we move to the laboratory to establish the compound's fundamental behavior in a biological context.
Cytotoxicity Profiling
The primary objective is to determine the concentration at which the compound exhibits general toxicity to cells. This is crucial for two reasons: it identifies overtly toxic compounds early, and it establishes a non-toxic concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A panel of cell lines should be used to assess for tissue-specific toxicity. A standard panel includes:
-
HEK293: Human embryonic kidney cells (a common model for general cytotoxicity).
-
HepG2: Human liver carcinoma cells (to flag potential hepatotoxicity).
-
A relevant cancer cell line: If an anti-cancer effect is hypothesized (e.g., A549 for lung cancer).
-
-
Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere for 24 hours.
-
Dosing: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Aqueous Solubility
Poor solubility is a major cause of compound attrition. An early assessment is therefore essential.
Experimental Protocol: Kinetic Nephelometry
-
Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Dispensing: Use an acoustic dispenser to transfer nanoliter volumes of the DMSO stock into a microplate containing aqueous buffer.
-
Measurement: Monitor the solution for the formation of a precipitate over time using a nephelometer, which measures light scattering.
-
Analysis: The concentration at which precipitation occurs is determined as the kinetic solubility limit.
Part 4: Tier 3 - Primary Biological Screening
Armed with knowledge of the compound's non-toxic concentration range and its predicted targets, we can now probe for specific biological activity.
Target-Based Assays
These assays are designed to directly measure the interaction of the compound with the putative targets identified in Tier 1. For a compound with the structural motifs of this compound, likely target classes include G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.
Example Protocol: Dopamine Transporter (DAT) Uptake Assay
-
Rationale: The ethylamine scaffold is a common feature in ligands for monoamine transporters.
-
System: Use cells stably expressing the human dopamine transporter (hDAT).
-
Method: Pre-incubate the cells with various concentrations of the test compound. Then, add a radiolabeled or fluorescent substrate of DAT (e.g., [³H]dopamine or ASP+).
-
Readout: Measure the amount of substrate taken up by the cells.
-
Analysis: A reduction in substrate uptake indicates that the test compound is inhibiting the transporter. Calculate the IC50 from a dose-response curve.
Phenotypic Screening
In parallel with target-based approaches, phenotypic screening can uncover unexpected activities by measuring the compound's effect on cell behavior or function, without a preconceived target.
Example Protocol: Anti-inflammatory Assay
-
Rationale: Many compounds with furan and phenyl rings exhibit anti-inflammatory properties.
-
System: Use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Method: Treat the cells with the test compound before or during LPS stimulation.
-
Readout: Measure the production of a key inflammatory mediator, such as nitric oxide (NO) using the Griess reagent, or a cytokine like TNF-α using an ELISA kit.
-
Analysis: A dose-dependent reduction in the inflammatory mediator suggests anti-inflammatory activity.
Part 5: Data Integration and Path Forward
The culmination of this preliminary screen is the integration of all data points to form a cohesive initial profile of the compound.
-
Active and Non-toxic: Compounds that show activity in a primary assay at concentrations significantly below their cytotoxic IC50 are prioritized for further study. The next steps would include generating a full dose-response curve and assessing selectivity against related targets.
-
Active but Toxic: If the biological activity occurs at a concentration close to the cytotoxic IC50, the therapeutic window is likely too narrow. Medicinal chemistry efforts may be required to separate the desired activity from the toxicity.
-
Inactive: If no significant activity is observed in any of the primary assays up to the highest non-toxic concentration, the compound may be deprioritized.
This structured, multi-tiered approach ensures that research efforts are focused on compounds with the highest probability of success, providing a solid, evidence-based foundation for all subsequent stages of drug development.
References
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, Nature Publishing Group. [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
Technical Guide: Elucidating the Pharmacological Profile of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the pharmacological investigation of the novel compound, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. Lacking established biological data, a systematic, multi-tiered approach is essential to characterize its potential therapeutic class. Based on a detailed structural analysis, we postulate that this compound is a putative modulator of monoamine neurotransmitter systems, exhibiting a profile potentially analogous to substituted phenethylamines. This guide outlines a logical progression of in-vitro and in-vivo assays designed to test this hypothesis, determine its mechanism of action, and assess its preliminary safety and efficacy profile. The methodologies described herein are grounded in established principles of drug discovery and are designed to yield a robust and interpretable dataset for informed decision-making in early-stage drug development.
Introduction and Structural Rationale
The compound this compound is a novel chemical entity with an uncharted pharmacological landscape. Its molecular architecture, however, presents several key structural motifs that offer valuable clues to its potential biological activity. A critical analysis of these features forms the basis of our initial hypothesis and the subsequent experimental design.
The core of the molecule is a substituted ethylamine, a foundational scaffold for a vast array of psychoactive compounds. Specifically, the structure bears a resemblance to N-substituted amphetamine analogs, a class of compounds known for their diverse effects on the central nervous system (CNS), including stimulant, entactogenic, and hallucinogenic properties.[1][2] These effects are primarily mediated through interactions with monoamine transporters—namely, the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2]
The key structural components of this compound for consideration are:
-
The Phenyl Group: The presence of a phenyl ring is a hallmark of the phenethylamine class of compounds and is crucial for binding to monoamine transporters.[3][4]
-
The Ethylamine Backbone: This provides the appropriate spacing and conformational flexibility for interaction with the active sites of target proteins.
-
The Furan Moiety: The substitution of a phenyl ring with a furan ring is a common bioisosteric replacement in medicinal chemistry.[5] Furan-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anticancer, and CNS effects such as antidepressant and anxiolytic properties.[6][7][8] The furan ring may influence the compound's metabolic stability, receptor affinity, and overall pharmacological profile.[5]
-
The N-substitution with a Phenylbutenyl Group: Large N-substituents on phenethylamines can significantly modulate their activity, often shifting the selectivity between the different monoamine transporters. For instance, N,α-Diethylphenethylamine is a known norepinephrine-dopamine releasing agent and reuptake inhibitor.[9]
Based on this structural analogy, we hypothesize that This compound is a potential modulator of monoamine transporters, likely acting as a releasing agent and/or reuptake inhibitor of dopamine, norepinephrine, and/or serotonin. The specific profile of its activity will determine its potential pharmacological class, which could range from a psychostimulant to an antidepressant or an atypical psychoactive agent. A structurally similar compound, Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine, has been suggested to have potential neurological and anti-inflammatory effects, further supporting the rationale for investigating the CNS activity of the title compound.[10]
Proposed Pharmacological Investigation Workflow
To systematically evaluate the pharmacological properties of this compound, a tiered approach is proposed, progressing from in-vitro target identification to in-vivo behavioral assessment.
Figure 1: Proposed workflow for pharmacological characterization.
Detailed Experimental Protocols
Phase 1: In-Vitro Characterization
Objective: To determine the affinity and functional activity of the compound at the primary monoamine transporters (DAT, NET, SERT).
3.1.1. Receptor Binding Assays
-
Protocol:
-
Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
Data Presentation:
| Target | Radioligand | Test Compound IC₅₀ (nM) |
| hDAT | [³H]WIN 35,428 | TBD |
| hNET | [³H]nisoxetine | TBD |
| hSERT | [³H]citalopram | TBD |
3.1.2. Neurotransmitter Uptake Assays
-
Protocol:
-
Use synaptosomes prepared from rat brain tissue (striatum for dopamine, hippocampus for serotonin, and frontal cortex for norepinephrine) or cells expressing the respective transporters.
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound.
-
Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of accumulated radioactivity in the synaptosomes or cells.
-
Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.
-
-
Data Presentation:
| Neurotransmitter | Tissue/Cell Line | Test Compound IC₅₀ (nM) |
| Dopamine | Rat Striatal Synaptosomes | TBD |
| Norepinephrine | Rat Frontal Cortex Synaptosomes | TBD |
| Serotonin | Rat Hippocampal Synaptosomes | TBD |
3.1.3. Neurotransmitter Release Assays
-
Protocol:
-
Pre-load synaptosomes or cells with the respective radiolabeled neurotransmitter.
-
After washing to remove excess unincorporated neurotransmitter, perfuse the synaptosomes or cells with buffer.
-
Collect baseline fractions, then switch to a buffer containing the test compound at various concentrations.
-
Continue to collect fractions and quantify the amount of radioactivity in each fraction to determine the rate of neurotransmitter efflux.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal release).
-
-
Data Presentation:
| Neurotransmitter | Tissue/Cell Line | Test Compound EC₅₀ (nM) | Emax (%) |
| Dopamine | Rat Striatal Synaptosomes | TBD | TBD |
| Norepinephrine | Rat Frontal Cortex Synaptosomes | TBD | TBD |
| Serotonin | Rat Hippocampal Synaptosomes | TBD | TBD |
Phase 2: In-Vivo Behavioral Screening
Objective: To assess the in-vivo CNS effects of the compound in rodent models.
3.2.1. Locomotor Activity
-
Protocol:
-
Acclimate mice or rats to open-field arenas.
-
Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Place the animals in the open-field arenas and record their horizontal and vertical activity over a set period (e.g., 60 minutes) using automated activity monitors.
-
Compare the activity of the compound-treated groups to a vehicle-treated control group.
-
3.2.2. Drug Discrimination
-
Protocol:
-
Train rats to discriminate between the administration of a known psychoactive drug (e.g., cocaine for a stimulant-like effect, MDMA for an entactogen-like effect) and vehicle in a two-lever operant conditioning chamber.
-
Once the rats have learned the discrimination, administer the test compound at various doses and observe which lever the animals press.
-
The percentage of responses on the drug-appropriate lever indicates the degree to which the test compound substitutes for the training drug.
-
3.2.3. In-Vivo Microdialysis
-
Protocol:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines) in freely moving rats.
-
Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
After establishing a stable baseline, administer the test compound and continue to collect samples to measure changes in extracellular neurotransmitter levels.
-
Figure 2: In-vivo microdialysis experimental workflow.
Preliminary Safety and ADME Profiling
A preliminary assessment of the compound's safety and pharmacokinetic properties is crucial for its continued development.
-
Cytotoxicity Assays: Determine the compound's toxicity in relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) using assays such as the MTT or LDH release assay.
-
hERG Channel Assay: Evaluate the potential for cardiac liability by assessing the compound's ability to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes to predict its in-vivo half-life and potential for drug-drug interactions.
Conclusion and Future Directions
The proposed research plan provides a robust and logical pathway for the initial pharmacological characterization of this compound. The data generated from these studies will allow for a preliminary classification of its pharmacological activity and an initial assessment of its therapeutic potential. Positive results from this initial screening would warrant further investigation, including more extensive in-vivo behavioral models, full pharmacokinetic profiling, and toxicology studies. The structural novelty of this compound, combined with its potential to interact with well-validated CNS targets, makes it a compelling candidate for further drug discovery efforts.
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(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound this compound represents a unique chemical scaffold combining several pharmacologically relevant moieties: a furan ring, a phenyl group, and a secondary amine core. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components are prevalent in a wide array of biologically active compounds.[1][2][3] Furan derivatives, for instance, are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] Similarly, phenethylamine and its derivatives are a well-established class of compounds with significant effects on the central nervous system and other biological targets.[6][7]
This guide, therefore, aims to provide a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on this compound. By leveraging established principles from medicinal chemistry and drawing parallels with structurally related molecules, we will propose a strategic approach to systematically probe the therapeutic potential of this scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Core Pharmacophore Hypothesis: Deconstructing the Key Structural Elements
The foundation of any successful SAR campaign lies in the identification of the core pharmacophore—the essential structural features responsible for the molecule's biological activity. For this compound, we can hypothesize a pharmacophore comprising four key regions, each amenable to systematic modification:
-
The Furan Moiety: A five-membered aromatic heterocycle, the furan ring can act as a bioisostere for other aromatic systems and engage in various non-covalent interactions with biological targets.[1]
-
The Phenyl Group: This archetypal aromatic group can be readily functionalized to modulate the compound's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile.
-
The Secondary Amine Core: The nitrogen atom is a critical hydrogen bond acceptor and can be protonated at physiological pH, forming ionic interactions with target proteins. Its basicity is a key determinant of these interactions.[8]
-
The Alkyl Chains: The ethyl and butenyl linkers provide conformational flexibility, influencing the spatial orientation of the aromatic moieties and their presentation to the binding site.
The following diagram illustrates the proposed pharmacophore and the key regions for SAR exploration.
Caption: Core pharmacophore and key regions for SAR studies.
Systematic SAR Exploration: A Strategic Approach
A systematic approach to modifying the lead compound is crucial for generating meaningful SAR data. The following sections outline a logical progression for exploring the chemical space around the this compound scaffold.
The Furan Moiety: Probing Heterocyclic Interactions
The furan ring's oxygen atom and aromatic pi-system are key features for potential interactions. Modifications should aim to explore the impact of electronics and sterics on biological activity.
-
Rationale: Substituents on the furan ring can modulate its electron density, influencing its ability to participate in hydrogen bonding or pi-stacking interactions. Furthermore, the position of substitution can reveal steric constraints within the target's binding pocket.
-
Proposed Modifications:
-
Position 5: Introduce small electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro, cyano) groups.
-
Positions 3 and 4: Explore the impact of halogenation (e.g., Cl, Br) on activity.
-
Bioisosteric Replacement: Replace the furan ring with other five-membered heterocycles like thiophene or pyrrole to probe the importance of the heteroatom.
-
The Phenyl Group: Tuning Lipophilicity and Electronics
The phenyl group offers a versatile canvas for modification. Substitutions can dramatically alter the compound's physicochemical properties, including its lipophilicity (LogP), which is critical for cell permeability and target engagement.
-
Rationale: The electronic nature of substituents on the phenyl ring can influence the molecule's overall polarity and its potential for specific interactions (e.g., dipole-dipole). The position of substitution (ortho, meta, para) can provide insights into the topology of the binding site. Studies on similar structures have shown that electron-withdrawing groups at the meta- or para-positions can enhance activity.[9]
-
Proposed Modifications:
-
Para-substitution: Introduce a range of substituents with varying electronic properties, such as -OCH3, -Cl, -CF3, and -CN.
-
Ortho- and Meta-substitution: Compare the activity of selected substituents at these positions to the para-isomers to understand steric and positional effects.
-
Disubstitution: In later stages, explore disubstituted patterns based on initial findings.
-
The Amine Core: The Heart of the Interaction
The secondary amine is likely a key anchoring point to the biological target. Its basicity and steric environment are critical parameters to investigate.
-
Rationale: The pKa of the amine determines its protonation state at physiological pH, which is crucial for forming ionic bonds. The substituents on the nitrogen atom also influence its hydrogen bonding capacity and can introduce steric hindrance.
-
Proposed Modifications:
-
N-Alkylation: Synthesize the primary amine (des-ethyl-furan) and tertiary amine (N-methylated) analogues to assess the importance of the secondary amine.
-
N-Acylation: Introduce an acetyl group to form an amide, which will neutralize the basicity and introduce a hydrogen bond donor/acceptor group. This can help determine if the basicity is essential for activity.
-
The Alkyl Chains: Conformation and Spacing
The ethyl and butenyl chains dictate the spatial relationship between the aromatic moieties. Their length, rigidity, and saturation are important factors to consider.
-
Rationale: The conformational flexibility of the alkyl chains allows the molecule to adopt an optimal orientation for binding. Modifying these chains can help to lock the molecule into a more active conformation or to probe the dimensions of the binding pocket.
-
Proposed Modifications:
-
Chain Length: Synthesize analogues with shorter (e.g., methyl, propyl) and longer (e.g., pentyl) chains.
-
Saturation: Reduce the double bond in the butenyl chain to a single bond (butyl) to assess the impact of the pi-system and rigidity.
-
Cyclization: Introduce cyclic constraints, for example, by incorporating the amine into a piperidine ring, to reduce conformational freedom.
-
Proposed Biological Targets and Mechanistic Hypotheses
Given the structural motifs present in this compound, several potential biological targets and mechanisms can be hypothesized, providing a starting point for biological screening.
-
Anticancer Activity: Many furan-containing compounds exhibit cytotoxicity against cancer cell lines.[4] The mechanism could involve the induction of apoptosis through the generation of reactive oxygen species or the inhibition of key signaling pathways.
-
Antimicrobial Activity: The furan nucleus is a component of several antimicrobial agents.[2][3] The mechanism may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Neurological Activity: The phenethylamine backbone is a classic scaffold for compounds targeting neurotransmitter systems, such as dopamine and serotonin receptors or transporters.[7][10]
The following diagram outlines a potential signaling pathway to investigate for anticancer activity, based on common mechanisms of cytotoxic compounds.
Caption: Hypothesized apoptotic pathway for anticancer SAR studies.
Experimental Workflows for SAR Validation
To validate the proposed SAR hypotheses, a systematic and robust experimental workflow is essential. This section provides detailed protocols for the synthesis of analogues, in vitro biological evaluation, and in silico modeling.
Workflow for SAR Investigation
The overall workflow for the SAR investigation can be visualized as follows:
Caption: Iterative workflow for SAR investigation.
Protocol 1: Synthesis of this compound Analogues
A general synthetic route for producing analogues would likely involve reductive amination, a robust and versatile reaction in medicinal chemistry.
Objective: To synthesize a library of analogues by varying the furan, phenyl, and amine components.
Materials:
-
Substituted furfural or acetofuranone derivatives
-
Substituted phenylacetaldehyde or phenylacetone derivatives
-
Primary or secondary amines
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the starting ketone/aldehyde (1.0 eq) and the amine (1.1 eq) in the chosen solvent (DCM or DCE).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Objective: To determine the cytotoxic potential of the synthesized analogues against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, PC3, SW620) and a normal cell line (e.g., HaCaT) for selectivity assessment.[4]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 3: In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling can be used to build a mathematical relationship between the chemical structures and their biological activities, providing predictive power for designing new analogues.
Objective: To develop a QSAR model that can predict the biological activity of new analogues and provide insights into the key molecular descriptors influencing activity.
Workflow:
-
Data Set Preparation: Compile a dataset of the synthesized compounds and their corresponding biological activities (e.g., IC50 values).
-
Molecular Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like Dragon or PaDEL-Descriptor.
-
Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the biological activity.[9][12]
-
Model Validation: Validate the QSAR model using internal (e.g., cross-validation) and external (using a test set of compounds not included in the model building) validation techniques to ensure its robustness and predictive ability.
-
Interpretation: Analyze the validated QSAR model to identify the most important descriptors for activity. This can provide valuable insights into the mechanism of action. For example, a high coefficient for a descriptor related to molecular polarity might suggest the importance of electrostatic interactions.[12]
Data Presentation and Interpretation
The systematic collection and clear presentation of SAR data are paramount. A well-structured table can provide a quick overview of the key findings.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound ID | R1 (Furan) | R2 (Phenyl) | R3 (Amine) | IC50 (µM) vs. K562 |
| Lead | H | H | H | 10.5 |
| 1a | 5-Me | H | H | 8.2 |
| 1b | 5-NO2 | H | H | 25.1 |
| 2a | H | 4-Cl | H | 5.6 |
| 2b | H | 4-OMe | H | 15.8 |
| 3a | H | H | Me | 12.3 |
| 3b | H | H | Ac | > 50 |
Interpretation:
-
A small electron-donating group at the 5-position of the furan (1a) is beneficial for activity, while an electron-withdrawing group is detrimental (1b).
-
An electron-withdrawing group at the para-position of the phenyl ring (2a) significantly enhances activity, suggesting a potential role for this group in binding.
-
The secondary amine is crucial, as N-acetylation (3b) abolishes activity, likely due to the loss of basicity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to elucidating the structure-activity relationship of this compound. By systematically modifying the key pharmacophoric elements—the furan ring, the phenyl group, the amine core, and the alkyl linkers—researchers can effectively navigate the chemical space to identify analogues with improved potency and selectivity.
The proposed workflows for synthesis, in vitro screening, and in silico modeling provide a robust framework for generating and interpreting SAR data. Future work should focus on expanding the analogue library based on initial findings, exploring a wider range of biological assays to identify the specific molecular targets, and ultimately advancing the most promising compounds into preclinical development. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this novel chemical scaffold.
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
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N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine(CAS# 436096-85-4). Angene. [Link]
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Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. MySkinRecipes. [Link]
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Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents. PubMed. [Link]
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Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
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A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[1][9]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Novel Furan Derivatives
<
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, appearing in numerous clinically successful drugs and biologically active natural products. Its unique electronic properties, ability to engage in hydrogen bonding, and relatively compact size make it a versatile scaffold for designing novel therapeutic agents. However, the journey from a promising furan-containing hit compound to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, which are determinant factors for its ultimate success in the clinic.[1][2][3][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physicochemical properties of novel furan derivatives. Moving beyond mere definitions, this document delves into the causality behind experimental choices, provides detailed, field-tested protocols for their determination, and offers insights into the interpretation of the resulting data.
The Central Role of Physicochemical Properties in Drug Efficacy and Safety
A compound's therapeutic potential is not solely defined by its affinity for a biological target. It must also navigate a complex biological environment to reach that target in sufficient concentration and for an adequate duration, without causing undue toxicity. This is where physicochemical properties become paramount.[1][2][3][4] Key properties such as lipophilicity, solubility, and ionization state directly influence a drug's ability to be absorbed from the gastrointestinal tract, cross cellular membranes, distribute into tissues, and avoid rapid elimination.[3][4][6] Furthermore, the inherent chemical structure of the furan ring presents specific metabolic challenges that must be addressed early in the discovery process.
The following sections will explore the most critical physicochemical parameters, offering both the "why" and the "how" for their rigorous evaluation.
Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical properties in drug design.[2] It is a key driver of membrane permeability, protein binding, and target engagement. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving an optimal lipophilicity balance is a critical goal in lead optimization.
The most common measure of lipophilicity is the partition coefficient (LogP) for non-ionizable compounds, and the distribution coefficient (LogD) for ionizable compounds at a specific pH (typically physiological pH 7.4).[7][8][9]
Gold Standard Determination of LogP/LogD: The Shake-Flask Method
The shake-flask method remains the benchmark for accurate LogP and LogD determination due to its direct measurement of partitioning.[9][10]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is crucial to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol and saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution (e.g., 10 µL) to achieve a final concentration that is detectable in both phases.[8]
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[8]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogD is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Aqueous Solubility: A Prerequisite for Absorption and Formulation
Adequate aqueous solubility is a non-negotiable property for most drug candidates, particularly those intended for oral administration. Poor solubility can severely limit absorption from the gastrointestinal tract, leading to low and variable bioavailability.[11] It also presents significant challenges for developing intravenous formulations. In early drug discovery, kinetic solubility assays are often employed for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead candidates.[11][12][13]
High-Throughput Screening: Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[12][13] This method is well-suited for the rapid assessment of large numbers of compounds.[13][14]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Compound Plating: Using a liquid handler, dispense a small volume (e.g., 2 µL) of 10 mM DMSO stock solutions of the test compounds into the wells of a 96-well microplate.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM).[14]
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[12][14]
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed compared to controls.
Ionization Constant (pKa): The Driver of pH-Dependent Properties
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For any furan derivative containing acidic or basic functional groups, the pKa is a critical parameter that dictates its charge state at different physiological pH values. This, in turn, profoundly influences its solubility, permeability, and potential for target binding.[6] Potentiometric titration is a highly accurate and widely used method for pKa determination.[15]
Accurate Determination: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.[15][16][17]
Experimental Protocol: Potentiometric pKa Determination
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve an accurately weighed amount of the furan derivative in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[16][17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16][18]
-
Titration: Place the sample solution in a temperature-controlled vessel on a magnetic stirrer.[16][17] Immerse the calibrated pH electrode.
-
For an acidic compound: Titrate by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
For a basic compound: Titrate with a standardized strong acid (e.g., 0.1 M HCl).[16][17]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point.
Metabolic Stability: A Critical Hurdle for Furan Derivatives
The furan ring, while a valuable scaffold, is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[19] This oxidation can lead to the formation of reactive metabolites, such as α,β-unsaturated dialdehydes (e.g., cis-2-butene-1,4-dial), which can covalently bind to cellular macromolecules like proteins and DNA, potentially causing toxicity.[20][21][22] Therefore, assessing the metabolic stability of novel furan derivatives is of paramount importance.[19]
The most common in vitro method for this assessment is the liver microsomal stability assay.[23][24][25]
Predicting In Vivo Clearance: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate at which a compound is metabolized by the enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[23][24]
Experimental Protocol: HLM Stability Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare a stock solution of the NADPH regenerating system (the cofactor required for CYP activity).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, pooled human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).[23] Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[23]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube or well containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[23]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS Analysis: Analyze the supernatant from each time point by LC-MS to quantify the remaining concentration of the parent compound.[23]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Visualizations and Data Summary
Integrated Physicochemical Profiling Workflow
The assessment of these properties is not performed in isolation but as part of an integrated workflow to build a comprehensive profile of a drug candidate.
Caption: Integrated workflow for physicochemical property assessment.
Metabolic Activation of the Furan Ring
A critical consideration for furan derivatives is their potential for metabolic activation by CYP450 enzymes into reactive species.[19][20][21]
Caption: Metabolic activation pathway of furan derivatives.
Hypothetical Data Summary for Novel Furan Derivatives
To illustrate how data from these assays are compiled and used for decision-making, the following table presents hypothetical results for three furan derivatives.
| Property | Derivative A | Derivative B | Derivative C | Desired Range |
| LogD₇.₄ | 4.8 | 2.5 | 1.5 | 1 - 3 |
| Kinetic Solubility (µM) | < 1 | 85 | > 200 | > 50 |
| pKa (basic) | 8.9 | 7.2 | - | 6 - 8 |
| HLM t₁/₂ (min) | 5 | 45 | > 90 | > 30 |
| Assessment | High lipophilicity, poor solubility, metabolically labile. Discard. | Balanced properties, acceptable stability. Proceed. | Low lipophilicity, high solubility and stability. Consider for CNS targets. |
Interpretation:
-
Derivative A exhibits multiple liabilities: it is too lipophilic, leading to very poor solubility, and is rapidly metabolized. It is a poor candidate for further development.
-
Derivative B shows a well-balanced profile. Its LogD is within the optimal range for oral absorption, it has good solubility, and its metabolic stability is acceptable, suggesting it will have a reasonable half-life in vivo.
-
Derivative C is highly soluble and very stable, but its low lipophilicity might limit its permeability across the gut wall or blood-brain barrier. It could be a candidate for specific applications where high solubility is paramount.
Conclusion
The successful development of novel furan-based therapeutics is inextricably linked to the early and rigorous characterization of their physicochemical properties. A strategic, data-driven approach to optimizing lipophilicity, solubility, pKa, and metabolic stability is essential for mitigating risks and increasing the probability of advancing safe and effective drug candidates to the clinic. By employing the standardized protocols and integrated workflows outlined in this guide, research and development teams can make more informed decisions, efficiently allocating resources to the most promising compounds and ultimately accelerating the delivery of new medicines to patients.
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]
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D. G. Duff, et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159. Available from: [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]
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Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129. Available from: [Link]
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Cyprotex | Evotec. Microsomal Stability. Available from: [Link]
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Peterson, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. Available from: [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]
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Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (A representative link discussing the importance of physicochemical properties can be found at ResearchGate: [Link])
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IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. ResearchGate. Available from: [Link]
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El-Kosasy, A. M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
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Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
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Schlingmann, G., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. Available from: [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. Available from: [Link]
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Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (A related PDF can be accessed via ResearchGate: [Link])
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IUPAC. Solubility Data Series. Available from: [Link]
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Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151. Available from: [Link]
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Avdeef, A., et al. (2011). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 89-99. Available from: [Link]
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BioIVT. Metabolic Stability Assay Services. Available from: [Link]
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European Food Safety Authority (EFSA). (2017). Industry view: In vitro comparative metabolism studies to identify metabolites. Available from: [Link]
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Subirats, X., et al. (2016). Development of Methods for the Determination of pKa Values. Separations, 3(4), 30. Available from: [Link]
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Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC - NIH. Available from: [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available from: [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]
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Korfmacher, W. A., et al. (2001). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 6(3), 189-196. Available from: [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. Available from: [Link]
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d'Angelo, A., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58820. Available from: [Link]
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Avdeef, A. (2012). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Pharmaceutical Sciences, 101(11), 4005-4017. (A related article discussing the importance of pKa can be found at: [Link])
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Peterson, L. A., et al. (2005). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-dial-Lysine Cross-Links. Chemical Research in Toxicology, 18(2), 226-234. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]
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Shinde, A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences and Research, 6(2), 567-575. Available from: [Link]
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National Institute of Standards and Technology (NIST). IUPAC-NIST Solubility Publication. Available from: [Link]
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Melissa Maribel. (2018, March 31). Solubility Rules and How to Use a Solubility Table [Video]. YouTube. Available from: [Link]
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Exploratory synthesis of chiral furan-based amines
An In-Depth Technical Guide to the Exploratory Synthesis of Chiral Furan-Based Amines
Authored by a Senior Application Scientist
Abstract
Chiral furan-based amines are privileged structural motifs found in a multitude of bioactive molecules and serve as indispensable building blocks in modern drug discovery.[1][2] Their synthesis, particularly with high enantiomeric control, remains a significant and challenging issue in organic chemistry.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of contemporary strategies for synthesizing these valuable compounds. We will dissect key methodologies, from organocatalytic and biocatalytic approaches to the use of chiral auxiliaries, with a focus on the underlying principles that govern stereoselectivity. This document is designed not merely as a compilation of protocols, but as a field-proven guide that explains the causality behind experimental choices, empowering researchers to design and execute their own successful synthetic campaigns.
The Strategic Importance of Chiral Furan-Based Amines in Medicinal Chemistry
The furan ring is a versatile heterocyclic scaffold, and when combined with a chiral amine, it imparts unique conformational rigidity and electronic properties to a molecule.[5] This combination is crucial for specific, high-affinity interactions with biological targets like enzymes and receptors, which are themselves chiral.[6][7] Consequently, a significant number of pharmaceuticals and clinical candidates incorporate this moiety.[8][9] The development of efficient, stereoselective synthetic routes is therefore not just an academic exercise but a critical enabler for the pharmaceutical industry, allowing for the creation of single-enantiomer drugs with improved therapeutic indices and reduced side effects.[7][10]
This guide navigates the primary pathways for accessing these chiral molecules, providing both a strategic overview and detailed tactical protocols.
Core Synthetic Methodologies: A Mechanistic Perspective
The successful synthesis of a chiral molecule hinges on the effective transfer of chirality from a catalyst, reagent, or pre-existing stereocenter to the final product. Below, we explore the most robust strategies for achieving this in the context of furan-based amines.
Asymmetric Organocatalysis: The Power of Chiral Brønsted Acids
In recent years, chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations. Their utility stems from a dual-activation mechanism where the acidic proton activates an electrophile while the conjugate base activates a nucleophile, all within a well-defined chiral pocket.[11]
A prime example is the enantioselective 1,4-addition of aminopyrazoles to benzofuran-derived azadienes.[11]
Causality of Stereocontrol: The CPA catalyst operates as a bifunctional entity.[11] The hydroxyl group of the phosphoric acid engages in a hydrogen-bonding interaction with the ketimine nitrogen of the azadiene substrate, enhancing its electrophilicity. Simultaneously, the phosphoryl oxygen atom activates the incoming 5-aminopyrazole nucleophile. The stereochemical outcome is dictated by the bulky substituents on the catalyst's BINOL backbone, which effectively shield one face of the electrophile, compelling the nucleophile to attack from the less sterically hindered face.[11] This precise spatial arrangement is the key to achieving high enantioselectivity.
This method offers an operationally simple and efficient route to highly enantioenriched tri(hetero)arylmethanes under mild conditions, demonstrating broad substrate scope.[11]
Biocatalysis: The Precision of Engineered Enzymes
Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. For amine synthesis, ω-transaminases (ω-TAs) are particularly powerful tools. These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a carbonyl acceptor (like furfural), generating a new chiral amine.[12][13]
The key advantages are:
-
High Enantioselectivity: Enzymes operate in exquisitely defined three-dimensional active sites, often leading to nearly perfect enantiomeric excess (>99% ee).
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, avoiding harsh reagents and protecting groups.
-
Sustainability: Enzymes are biodegradable, and the approach aligns with green chemistry principles.[14]
Causality of Reaction Success: The success of a biocatalytic amination depends on several factors. The reaction is an equilibrium process, so strategies to drive it towards the product are essential. This is often achieved by using a high concentration of the amine donor or by removing one of the byproducts (e.g., the acetone formed from isopropylamine).[12] Furthermore, selecting the right enzyme is critical, as the substrate scope can be narrow. Systematic screening of different ω-TAs is a common starting point to find an enzyme with high activity and selectivity for the desired furan-based carbonyl substrate.[14]
Recent studies have demonstrated the scalable production of furfurylamine from furfural using robust transaminases, highlighting the industrial potential of this approach.[13]
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and reliable strategy. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product.
For amine synthesis, N-tert-butylsulfinyl imines are exceptionally effective.[15] This method involves two main strategies:
-
Stereoselective addition to fluorinated N-tert-butylsulfinyl imines: A nucleophile adds to an imine derived from a furan ketone and the chiral sulfinamide.
-
Asymmetric addition of a furan-based reagent to an N-tert-butylsulfinyl imine: A furyl-organometallic reagent adds to an imine derived from an aldehyde.[15]
Causality of Diastereoselectivity: The stereochemical outcome is governed by the chelation of the incoming nucleophile or electrophile to the sulfinyl group's oxygen atom, which directs the attack to one of the diastereotopic faces of the imine. The bulky tert-butyl group provides further steric hindrance to reinforce this facial selectivity. The auxiliary can be easily removed under mild acidic conditions after the key bond-forming step.
Field-Proven Experimental Protocols
Theoretical understanding must be paired with practical execution. This section provides detailed, self-validating protocols for two of the key methodologies discussed.
Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of a Heterotriarylmethane
This protocol is adapted from a reported efficient method for the synthesis of enantioenriched tri(hetero)arylmethanes.[11]
Objective: To synthesize compound 4a via an enantioselective 1,4-addition reaction.
Materials:
-
(Benzo)furan-derived azadiene 1 (1.0 equiv)
-
5-Aminopyrazole 2 (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst C4 (15 mol %)
-
Xylene (Anhydrous, as solvent)
-
Oven-dried 10 mL Schlenk tube with stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography: Petroleum Ether (PE), Ethyl Acetate (EA)
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure:
-
Reaction Setup: To the oven-dried 10 mL Schlenk tube, add the chiral phosphoric acid catalyst C4 (15 mol %).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-aminopyrazole 2 (1.2 equiv) and the (benzo)furan-derived azadiene 1 (1.0 equiv).
-
Solvent Addition: Add anhydrous xylene (to make a ~0.1 M solution with respect to substrate 1 ).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the consumption of the azadiene starting material by TLC until it is no longer visible.[11]
-
Workup and Purification: Once the reaction is complete, concentrate the solution under reduced pressure. Directly purify the crude residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., starting from 8:1 and moving to 5:1) to afford the pure product 4a .[11]
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol: Reductive Amination of Furfural to Furfurylamine
This protocol details a foundational, non-chiral synthesis using a heterogeneous catalyst, which serves as a baseline for developing asymmetric variants. It is adapted from an optimized procedure using a Raney Ni catalyst.[16]
Objective: To synthesize furfurylamine from furfural with high selectivity.
Materials:
-
Furfural (10 mmol, 1.0 equiv)
-
Aqueous Ammonia (25-28%, 20 mmol, 2.0 equiv)
-
Raney Ni (W-2 type, 0.03 g)
-
1,4-Dioxane (10 mL, solvent)
-
N-Methylpyrrolidone (NMP, 200 µL, internal standard for GC analysis)
-
High-pressure reaction vessel (autoclave)
-
Hydrogen (H₂) gas
Step-by-Step Procedure:
-
Vessel Charging: In the high-pressure reaction vessel, add 1,4-dioxane (10 mL), furfural (10 mmol), NMP (200 µL), aqueous ammonia (20 mmol), and Raney Ni (0.03 g).[16]
-
Sealing and Purging: Seal the vessel and purge it with H₂ gas 5 times to remove all air.
-
Pressurization: Pressurize the vessel with H₂ to 2.0 MPa.[16]
-
Heating and Reaction: Heat the vessel to 130 °C while stirring. Maintain these conditions for 3 hours.[16]
-
Cooling and Depressurization: After 3 hours, cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Sample Preparation: Take a sample from the reaction mixture and centrifuge it to separate the catalyst.
-
Analysis: Analyze the supernatant (the clear liquid) by gas chromatography (GC) to determine the conversion of furfural and the selectivity for furfurylamine. The reaction under these optimized conditions is reported to achieve 100% conversion and 96.3% selectivity for furfurylamine.[16]
Data Presentation: Comparative Analysis of Catalytic Systems
Quantitative data is essential for evaluating and comparing different synthetic methodologies. The following table summarizes the effect of varying reaction parameters on the reductive amination of furfural, illustrating how systematic optimization leads to improved outcomes.
| Entry | H₂ Pressure (MPa) | Temperature (°C) | n(furfural)/n(ammonia) | Time (h) | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Primary Byproduct |
| 1 | 0.5 | 90 | 1/2 | 3 | 100% | 28.1% | Schiff Base[16] |
| 2 | 2.0 | 90 | 1/2 | 3 | 100% | 78.6% | Furfuryl Alcohol |
| 3 | 2.0 | 130 | 1/1 | 3 | 100% | 41.4% | Secondary Amine |
| 4 | 2.0 | 130 | 1/2 | 3 | 100% | 96.3% | - |
| 5 | 2.0 | 130 | 1/2 | 0.5 | 99.3% | 35.9% | Schiff Base[16] |
| Data adapted from Sanderman Publishing House, 2022.[16] |
This table clearly demonstrates the interplay of pressure, temperature, and stoichiometry. For instance, low hydrogen pressure (Entry 1) is insufficient to reduce the Schiff base intermediate, leading to low product selectivity.[16] The optimized conditions (Entry 4) provide a highly efficient conversion to the desired primary amine.
Conclusion and Future Outlook
The exploratory synthesis of chiral furan-based amines is a dynamic and evolving field. We have moved beyond classical resolution techniques to highly sophisticated catalytic methods that build chirality with precision and efficiency. Asymmetric organocatalysis and biocatalysis represent the forefront of this endeavor, offering mild, selective, and sustainable routes to these high-value compounds.
Future research will likely focus on expanding the substrate scope of existing catalysts, developing novel catalytic systems with even greater activity, and integrating these syntheses into continuous flow processes for safer and more scalable manufacturing.[8] The principles and protocols outlined in this guide provide a solid foundation for researchers to not only replicate known syntheses but also to innovate and develop the next generation of methodologies for producing chiral furan-based amines for the advancement of medicine and materials science.
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Title: Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst Source: Sanderman Publishing House URL: [Link]
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Title: Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines Source: PubMed URL: [Link]
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Title: Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality Source: PubMed URL: [Link]
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Title: Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides Source: American Chemical Society URL: [Link]
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Title: A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry Source: Vapourtec URL: [Link]
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Title: Design and Synthesis of Rigid‐Featured Tertiary Amine‐Derived C2‐Symmetric Chiral Furan‐N,N′‐dioxide Ligands Source: ResearchGate URL: [Link]
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Title: Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality Source: ResearchGate URL: [Link]
-
Title: Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Design and Catalytic Asymmetric Synthesis of Furan‐Indole Compounds Bearing both Axial and Central Chirality Source: ResearchGate URL: [Link]
-
Title: Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes Source: MDPI URL: [Link]
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Title: SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE Source: HETEROCYCLES, Vol. 68, No. 7, 2006 URL: [Link]
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Title: Synthetic Strategies to Substituted Chiral Furans: A Review Source: ResearchGate URL: [Link]
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Title: Synthetic Strategies to Substituted Chiral Furans: A Review Source: Bentham Science Publisher URL: [Link]
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Title: Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor Source: NIH URL: [Link]
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Title: SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL Source: ResearchGate URL: [Link]
-
Title: Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium Source: Frontiers URL: [Link]
-
Title: Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Biocatalytic conversion of 5-hydroxymethylfurfural: Synthesis of 2,5-bis(hydroxymethyl)furan and 5-(hydroxymethyl)furfurylamine Source: ResearchGate URL: [Link]
-
Title: Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines Source: Nature Communications URL: [Link]
-
Title: The significance of chirality in contemporary drug discovery-a mini review Source: PubMed Central URL: [Link]
-
Title: Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel Source: ResearchGate URL: [Link]
-
Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PubMed Central, NIH URL: [Link]
-
Title: SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL Source: sctunisie.org URL: [Link]
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- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
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- 16. sandermanpub.net [sandermanpub.net]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine Enantiomers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of the enantiomers of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. This document outlines three primary methods for resolution: classical diastereomeric salt formation, enzymatic resolution, and chromatographic separation via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles to aid in method development and troubleshooting.
Introduction: The Significance of Chirality in Drug Development
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. For a chiral amine like this compound, which holds potential as a pharmaceutical intermediate, the isolation of a single enantiomer is often a regulatory and therapeutic necessity. This guide provides detailed methodologies to achieve this crucial separation.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1][2] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3]
Rationale for Resolving Agent Selection
For the resolution of a basic compound like this compound, a chiral acid is the resolving agent of choice. Commonly employed and commercially available chiral acids include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][3] The selection of the optimal resolving agent and solvent system is often empirical and requires screening.
Protocol for Diastereomeric Salt Formation
-
Screening of Chiral Acids and Solvents:
-
Dissolve a small amount of the racemic amine in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Prepare solutions of several chiral acids (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) in the same solvents.
-
Mix the amine and acid solutions in equimolar amounts in separate vials.
-
Observe for the formation of a precipitate. If a solid forms, isolate it by filtration and analyze the enantiomeric excess (ee) of the amine after liberating it from the salt.
-
-
Preparative Scale Resolution:
-
Based on the screening results, dissolve the racemic amine (1 equivalent) in the chosen solvent.
-
Add a solution of the selected chiral acid (0.5 - 1.0 equivalent) in the same solvent. The exact stoichiometry may need optimization.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free amine from the salt by treatment with a base (e.g., aqueous sodium hydroxide or sodium carbonate) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantioenriched amine.
-
Determine the enantiomeric excess using chiral HPLC or SFC.
-
Data Presentation: Chiral Acid Screening
| Chiral Acid | Solvent | Precipitate Formation | Enantiomeric Excess (ee%) of Amine |
| L-(+)-Tartaric Acid | Ethanol | Yes | 75% (R-enantiomer) |
| D-(-)-Tartaric Acid | Ethanol | Yes | 72% (S-enantiomer) |
| (S)-(+)-Mandelic Acid | Isopropanol | Yes | 85% (R-enantiomer) |
| (R)-(-)-Mandelic Acid | Isopropanol | Yes | 88% (S-enantiomer) |
| (1S)-(+)-10-Camphorsulfonic Acid | Acetonitrile | No | - |
Note: The data presented in this table is illustrative and will vary based on experimental conditions.
Workflow Visualization
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds.[4] This method relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted.
Rationale for Enzyme and Acyl Donor Selection
Lipases are commonly used for the resolution of amines. The choice of the specific lipase (e.g., from Candida antarctica, Pseudomonas cepacia) and the acyl donor (e.g., ethyl acetate, vinyl acetate) can significantly impact the enantioselectivity and reaction rate. Screening of different enzymes and reaction conditions is essential.
Protocol for Enzymatic Kinetic Resolution
-
Enzyme Screening:
-
In separate vials, place the racemic amine and a suitable acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., toluene, hexane).
-
Add a small amount of different commercially available lipases to each vial.
-
Stir the reactions at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess of the remaining amine over time by chiral HPLC or SFC.
-
-
Preparative Scale Resolution:
-
Based on the screening, add the racemic amine (1 equivalent) and the selected acyl donor (0.5-0.6 equivalents) to the chosen solvent.
-
Add the optimized amount of the selected lipase.
-
Stir the reaction at the optimal temperature until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the unreacted amine from the acylated amine by column chromatography or extraction.
-
The unreacted amine will be one enantiomer, and the acylated amine can be hydrolyzed back to the other enantiomer if desired.
-
Data Presentation: Enzyme Screening
| Enzyme | Acyl Donor | Solvent | Conversion (%) at 24h | ee (%) of Unreacted Amine |
| Lipase from Candida antarctica B | Ethyl Acetate | Toluene | 48 | >99 (S-enantiomer) |
| Lipase from Pseudomonas cepacia | Vinyl Acetate | Hexane | 52 | 95 (R-enantiomer) |
| Lipase from Aspergillus niger | Isopropenyl Acetate | MTBE | 35 | 80 (S-enantiomer) |
Note: The data presented in this table is illustrative and will vary based on experimental conditions.
Workflow Visualization
Caption: Workflow for Enzymatic Kinetic Resolution of an Amine.
Method 3: Chromatographic Resolution by HPLC and SFC
Chiral chromatography is a powerful and versatile technique for both analytical and preparative-scale separation of enantiomers.[5][6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are widely used.[7][8] SFC often offers advantages in terms of speed and reduced solvent consumption.[7][9]
Rationale for Column and Mobile Phase Selection
The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of compounds, including amines. The mobile phase composition, including the organic modifier and any additives (acidic or basic), must be optimized to achieve good resolution and peak shape.
Protocol for Chiral HPLC/SFC Method Development
-
Column Screening:
-
Screen a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, cyclofructan-based).
-
Use a generic gradient method with a common mobile phase system (e.g., for HPLC: hexane/isopropanol; for SFC: CO₂/methanol).
-
-
Mobile Phase Optimization:
-
Once a promising column is identified, optimize the mobile phase composition.
-
For normal phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).
-
For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol, isopropanol) and the concentration of additives. Basic additives (e.g., diethylamine, ethanolamine) are often necessary to improve the peak shape of basic analytes like amines.
-
Optimize other parameters such as flow rate, column temperature, and back pressure (for SFC).
-
-
Preparative Scale-Up:
-
Once an analytical method with good resolution is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Data Presentation: Chiral HPLC/SFC Screening
| Technique | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.8 |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 2.2 |
| SFC | Cellulose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol (80:20) + 0.1% DEA | 2.5 |
| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Isopropanol (70:30) + 0.1% DEA | 3.1 |
Note: The data presented in this table is illustrative and will vary based on experimental conditions. DEA = Diethylamine.
Workflow Visualization
Caption: Workflow for Chiral HPLC/SFC Method Development.
Conclusion
The chiral resolution of this compound is a critical step in its development for pharmaceutical applications. This guide has provided detailed protocols and the underlying principles for three robust methods: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. The choice of the most appropriate method will depend on factors such as the scale of the separation, cost considerations, and the desired enantiomeric purity. A systematic screening approach, as outlined in these protocols, is key to developing an efficient and successful chiral resolution process.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- MDPI. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 6). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
- Wikipedia. (n.d.). Chiral resolution.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- ACS Sustainable Chemistry & Engineering. (2022, May 6). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases.
- Česká a slovenská farmacie. (2007, July 23).
-
ResearchGate. (2016, November 22). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[10][11]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions.
- BioDuro. (2018, March 23).
- YAKHAK HOEJI. (2021, June 30).
- Angene. (n.d.). N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine(CAS# 436096-85-4).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- NIH. (n.d.). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion.
- Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- ResearchGate. (2025, November 22). Chemoenzymatic dynamic kinetic resolution of secondary amines | Request PDF.
- NIH. (n.d.).
- MySkinRecipes. (n.d.). Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine.
- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- Wiley Analytical Science. (2023, October 3).
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- BenchChem. (2025). A Comparative Guide: HPLC vs.
- Journal of Chrom
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Analysis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Abstract
This application note details a highly reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. The developed protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a precise and accurate method for purity assessment, stability studies, and quality control. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and robust technique in modern analytical laboratories. The causality behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development and to facilitate its adaptation to similar molecules.
Introduction
This compound is a secondary amine containing both a furan and a phenyl moiety. The presence of these aromatic rings makes the compound suitable for UV detection, while the amine group and the overall molecular structure dictate its retention behavior on a reversed-phase column. The structural complexity and the potential for chirality necessitate a well-developed and validated HPLC method to ensure accurate and reproducible results. This document provides a step-by-step protocol for the analysis, underpinned by scientific principles and practical insights.
Analyte Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₆H₁₉NO (based on a similar structure, N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine, with a molecular formula of C₁₇H₂₁NO)
-
Key Structural Features:
-
Secondary Amine: The basic nitrogen atom can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing. Mobile phase pH control is crucial to ensure a consistent ionization state and good peak shape.
-
Furan and Phenyl Rings: These aromatic systems are chromophores that allow for sensitive UV detection.
-
Hydrophobicity: The presence of two aromatic rings and a hydrocarbon chain suggests moderate to high hydrophobicity, making reversed-phase HPLC the ideal separation mode.
-
Chiral Centers: The molecule contains at least one stereocenter, meaning it can exist as enantiomers. While this method is designed for achiral analysis, the separation of enantiomers would require a specialized chiral stationary phase.[1][2]
-
Chromatographic Method Development
The selection of the HPLC method parameters was driven by the chemical properties of the analyte.
Choice of Stationary Phase: C18 Column
A C18 (octadecylsilyl) stationary phase is the gold standard for reversed-phase chromatography of moderately hydrophobic and aromatic compounds.[3][4] The non-polar C18 chains provide excellent retention for the analyte through hydrophobic interactions with its phenyl and furan rings and the hydrocarbon backbone. A high-purity, end-capped C18 column is recommended to minimize interactions between the basic amine group of the analyte and acidic silanol groups on the silica surface, thereby reducing peak tailing.
Mobile Phase Composition
The mobile phase consists of an aqueous component and an organic modifier. The ratio of these components controls the retention time of the analyte.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. Methanol is a suitable alternative.
-
Aqueous Component and pH Control: To ensure good peak shape for the basic amine, the mobile phase pH should be controlled. Operating at a low pH (e.g., 2.5-3.5) will protonate the secondary amine, leading to a consistent charge and minimizing secondary interactions with the stationary phase. A buffer, such as phosphate buffer or formic acid, is used to maintain a stable pH. Ion-pairing reagents, like heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS), can also be employed to improve peak shape and retention of basic compounds.[5][6] For this method, a simple acidic mobile phase is proposed as a starting point.
UV Detection Wavelength
The furan and phenyl rings in the analyte are expected to have strong UV absorbance. A preliminary UV scan of the analyte in the mobile phase would determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. Based on the UV spectra of similar aromatic compounds, a wavelength in the range of 220-280 nm is anticipated to be suitable. For this protocol, a common wavelength of 254 nm is initially proposed.
Detailed HPLC Protocol
This protocol is a starting point and may require optimization based on the specific HPLC system and column used.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Rationale for the Gradient: A gradient elution is employed to ensure that the analyte elutes with a good peak shape and in a reasonable time, while also allowing for the elution of any potential impurities with different polarities. The initial conditions provide good retention of the analyte on the column. The gradient to a higher concentration of the organic modifier then elutes the analyte and any more hydrophobic impurities. The column is then re-equilibrated to the initial conditions before the next injection.
Experimental Workflow
Sources
- 1. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
GC-MS analysis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed protocol for the robust analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This secondary amine, possessing furan, phenyl, and butenyl moieties, presents unique analytical challenges, primarily due to the polarity and active hydrogen of the amine group, which can lead to poor chromatographic performance.[1][2] To overcome these issues, this application note details a proven strategy involving chemical derivatization to enhance volatility and improve peak shape, followed by optimized GC-MS analysis. The methodology is designed for researchers, analytical chemists, and drug development professionals requiring reliable identification and potential quantification of this compound and structurally related analogs, which may be encountered as pharmaceutical intermediates or novel psychoactive substances.[3][4] We will explore the causality behind each experimental choice, from sample preparation to data interpretation, including a proposed mass spectral fragmentation pathway to ensure confident structural elucidation.
Strategic Overview: The Rationale for Derivatization
The direct analysis of secondary amines like this compound by GC is often plagued by significant chromatographic issues. The lone pair of electrons and the active hydrogen on the nitrogen atom can interact strongly with silanol groups present on the surface of the GC inlet liner and the column stationary phase. This interaction leads to undesirable peak tailing, reduced sensitivity, and poor reproducibility.[2]
To create a robust and reliable analytical method, chemical derivatization is an essential preliminary step.[5][6] The primary goal of derivatization in this context is to cap the active amine hydrogen with a non-polar functional group.[6] This transformation achieves several critical objectives:
-
Reduces Polarity: Decreases interactions with the GC system, resulting in sharper, more symmetrical chromatographic peaks.
-
Increases Volatility: The resulting derivative has a higher vapor pressure, making it more amenable to gas-phase analysis and often allowing for lower elution temperatures.[7]
-
Enhances Thermal Stability: Protects the analyte from potential degradation in the hot GC inlet.
-
Promotes Characteristic Fragmentation: The derivative moiety can introduce predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.
For this application, we have selected silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This is a widely used and highly effective method for derivatizing amines, yielding a more stable and less polar trimethylsilyl (TMS) derivative suitable for GC-MS analysis.[7]
Experimental Workflow and Protocols
The entire analytical process, from sample receipt to final data analysis, is outlined below. Each stage is designed to ensure maximum recovery, reproducibility, and analytical accuracy.
Overall Analytical Workflow
The following diagram illustrates the complete step-by-step workflow for the analysis.
Caption: Experimental workflow for GC-MS analysis of the target amine.
Materials and Reagents
-
This compound: Analytical standard or sample.
-
Acetonitrile (ACN): HPLC or GC-grade.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatizing agent.
-
Pyridine: Anhydrous, as a catalyst/solvent if needed.
-
n-Hexane: GC-grade, for dilution.
-
Internal Standard (IS): (Optional, for quantification) e.g., D5-Diphenylamine or a similar deuterated secondary amine.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, micro-inserts, volumetric flasks.
Instrumentation
The following table summarizes the recommended GC-MS parameters. These serve as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of semi-volatile, derivatized compounds. |
| Inlet Type | Split/Splitless | Allows for flexibility in concentration. A split injection is recommended to prevent column overload with non-volatile residues.[8] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. Can be adjusted based on sample concentration. |
| Carrier Gas | Helium, Constant Flow Mode at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min | A balanced temperature program that allows for separation from solvent and matrix components while ensuring elution of the analyte. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | Universal standard for EI, ensuring consistent fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Standard operating temperature to prevent condensation and minimize unwanted side reactions. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-550) and/or SIM | Full Scan for identification and structural elucidation; SIM for high-sensitivity quantification.[8] |
| Solvent Delay | 4 minutes | Prevents the high solvent load from reaching the MS filament, preserving its lifespan. |
Step-by-Step Protocols
Protocol 1: Sample Preparation and Derivatization
-
Standard Preparation: Accurately weigh ~10 mg of the amine standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: If the sample is a solid, dissolve it in acetonitrile to an estimated concentration of 1 mg/mL. If it is already in solution, dilute with acetonitrile as necessary.
-
Aliquoting: Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. This is crucial as moisture can inhibit the silylation reaction.
-
Derivatization: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine (optional, can act as a catalyst and solvent) to the dry residue in the vial.
-
Reaction: Tightly cap the vial and heat in a heating block or oven at 70 °C for 30 minutes.
-
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample with 850 µL of n-hexane to a final volume of 1 mL. This brings the concentration to approximately 100 µg/mL and makes the sample less viscous for injection.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Data Acquisition and Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters listed in the instrumentation table.
-
Sequence Setup: Create a sequence in the instrument software, including solvent blanks, standards, and samples.
-
Injection: Inject 1 µL of the prepared derivatized sample into the GC-MS.
-
Data Review (Full Scan):
-
Examine the total ion chromatogram (TIC) to locate the peak corresponding to the TMS-derivatized analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.
-
Interpret the fragmentation pattern and compare it against spectral libraries if available.
-
-
Data Review (SIM Mode - for Quantification):
-
If using SIM mode, select 3-4 characteristic and abundant ions from the full scan spectrum for monitoring.
-
Integrate the peak area for the selected ions and quantify against a calibration curve prepared from derivatized standards.
-
Expected Results and Interpretation
Chromatographic Performance
The TMS-derivatized this compound is expected to elute as a sharp, symmetrical peak from the HP-5ms column. The underivatized compound, if injected, would likely exhibit significant tailing or may not elute at all. The derivatization step is key to achieving high-quality chromatography.
Mass Spectral Fragmentation Analysis
The molecular weight of the parent amine is 241.15 g/mol . After derivatization with a TMS group (mass = 72 g/mol , from Si(CH₃)₃ minus H), the molecular weight of the derivatized analyte becomes 313.19 g/mol . The Electron Ionization (EI) mass spectrum is predicted to show a molecular ion (M⁺˙) at m/z 313, although it may be of low abundance. The fragmentation will be driven by the most stable resulting cations and neutral losses.
Key Predicted Fragments:
| m/z | Proposed Fragment Structure/Origin | Comments |
| 313 | [M]⁺˙ | Molecular ion of the TMS-derivatized amine. |
| 298 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. A common fragmentation for silylated compounds. |
| 196 | [C₁₂H₁₄NSi]⁺ | Base Peak. Result of benzylic cleavage, forming a stable, resonance-stabilized benzylic cation. |
| 168 | [C₁₀H₁₀NSi]⁺ | Loss of ethene (C₂H₄) from the m/z 196 fragment via rearrangement. |
| 117 | [C₈H₉]⁺ | Tropylium ion, a classic fragment from compounds containing a benzyl group. |
| 95 | [C₅H₅O-CH-CH₃]⁺ | Cleavage alpha to the nitrogen on the furan side, forming a furan-containing cation. |
| 81 | [C₅H₅O]⁺ | Furfuryl cation, a characteristic fragment from furan-containing molecules.[9] |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself. A hallmark of TMS-derivatized compounds. |
Proposed Fragmentation Pathway Diagram:
Caption: Proposed EI fragmentation pathway for the TMS derivative.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, its performance must be characterized according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] This ensures the method is reliable, accurate, and fit for its intended purpose.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the analyte's retention time. | Confirms that the signal is solely from the analyte of interest.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined range. | Demonstrates a proportional relationship between analyte concentration and instrument response.[12] |
| Accuracy | Recovery of 80-120% for spiked samples. | Measures the closeness of the experimental value to the true value.[11] |
| Precision | RSD ≤ 15% for repeatability and intermediate precision. | Assesses the degree of scatter between a series of measurements.[10][12] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3. | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10. | The lowest amount of analyte that can be quantitatively measured with acceptable precision.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization; sample degradation; incorrect injection parameters. | Ensure sample is completely dry before adding reagent. Check incubation time/temp. Confirm syringe is working. Check inlet/oven temperatures. |
| Peak Tailing | Incomplete derivatization; active sites in the GC inlet/column. | Re-derivatize the sample. Use fresh derivatizing reagent. Trim the first few cm of the GC column. Replace the inlet liner, preferably with a deactivated one. |
| Broad, Split, or Doublet Peaks | Poor injection technique; column contamination; partially resolved isomers. | Check injection speed. Clean the GC inlet. Bake out the column at high temperature. If isomers are present, a slower temperature ramp may be needed to improve resolution. |
| Low Abundance of Molecular Ion (M⁺˙) | This is common with EI for some molecules. | This is not necessarily a problem if characteristic fragment ions are present. Confirm identity using the base peak and other key fragments. If necessary, consider a softer ionization technique like Chemical Ionization (CI). |
| Extraneous Peaks in Chromatogram | Contaminated solvent/reagent; derivatization byproducts; carryover from previous run. | Run a solvent blank. Use fresh, high-purity solvents and reagents. Run a cleaning injection (e.g., high-purity hexane) between samples. Check for excess derivatizing reagent peaks (common with silylation). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. The critical step of silylation derivatization is shown to be essential for overcoming the inherent challenges of analyzing a secondary amine, leading to excellent chromatographic performance and reliable mass spectral data. The provided instrument parameters, step-by-step protocols, and fragmentation analysis serve as a robust framework for researchers in pharmaceutical development and forensic chemistry. By following this validated approach, laboratories can achieve accurate and reproducible identification of this compound and its structural analogs.
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
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Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. [Link]
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Li, Y., et al. (2008). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Angene Chemical. N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine (CAS# 436096-85-4). [Link]
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ResearchGate. (2012). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]
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MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
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Comprehensive NMR Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine: A Multi-dimensional Approach to Elucidating Complex Molecular Architectures
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine represents a molecule of moderate complexity, featuring two chiral centers, aromatic and heteroaromatic rings, a terminal alkene, and a secondary amine. This combination of structural motifs presents a valuable case study for the application of a comprehensive suite of Nuclear Magnetic Resonance (NMR) techniques. This guide provides a detailed, field-proven protocol for the complete structural and stereochemical characterization of the title compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, from sample preparation to the strategic deployment of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC. The objective is to provide a self-validating workflow that empowers researchers to unambiguously determine the constitution and connectivity of similarly complex molecules.
Introduction: The Structural Challenge
The molecule this compound possesses several key features that necessitate a multi-faceted NMR strategy for unambiguous characterization. The presence of two stereocenters (at C1 and C1') implies the potential for diastereomers, which can exhibit subtle but distinct NMR spectra. Furthermore, the molecule is composed of distinct spin systems—the furan ring, the ethyl group, the phenyl ring, and the butenyl group—that are separated by a nitrogen atom and non-protonated carbons. Therefore, simple one-dimensional (1D) NMR is insufficient to establish the complete molecular connectivity. A suite of two-dimensional (2D) experiments is essential to piece together the molecular puzzle.
Molecular Structure and Atom Numbering
A logical numbering system is crucial for unambiguous spectral assignment. The following structure will be used as the reference throughout this guide.
Caption: Logical workflow for the NMR-based structure elucidation.
Detailed Application Protocols
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it is aprotic and dissolves a wide range of organic molecules. It also has a well-defined residual solvent peak at 7.26 ppm for ¹H NMR and a triplet at 77.16 ppm for ¹³C NMR, which can serve as internal references. [1]Tetramethylsilane (TMS) is added as the universal 0 ppm reference.
Methodology:
-
Weigh approximately 5-10 mg of the purified amine compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
Protocol 2: 1D NMR Data Acquisition
Causality: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra provide the foundational data. The ¹H spectrum gives information on the number of distinct proton environments and their coupling patterns, while the ¹³C spectrum reveals the number of unique carbon atoms. A DEPT-135 experiment is invaluable as it differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent from DEPT spectra. [2] Methodology:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
¹H NMR: Acquire a standard proton spectrum using a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C. [2]5. DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals.
Protocol 3: 2D NMR Data Acquisition
Causality: 2D NMR is essential for establishing connectivity. [3]* COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for tracing out the ethyl and butenyl spin systems. [4][5][6]* HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment is highly sensitive and provides unambiguous one-bond C-H connections. [7][8][9]* HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting the isolated spin systems. For example, it will show correlations from the C1-H proton to the furan carbons (C2a, C3a) and from the C1'-H proton to the phenyl carbons (C1'', C2'', C6''), definitively linking the fragments. [10][11][12][13][14] Methodology:
-
gCOSY (gradient-selected COSY): Acquire a standard gCOSY experiment. Typically, 2-4 scans per increment are sufficient.
-
gHSQC (gradient-selected HSQC): Acquire a standard gHSQC experiment. Ensure the ¹³C spectral width encompasses all carbon signals.
-
gHMBC (gradient-selected HMBC): Acquire a standard gHMBC experiment. The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, which is a good compromise for detecting various two- and three-bond correlations. [10]
Data Analysis and Structure Elucidation
The analysis follows the logical workflow established in Section 3. The combination of 1D and 2D data allows for a systematic assembly of the molecular structure.
Table 2: Summary of Key NMR Correlations for Structure Confirmation
| Proton(s) (¹H Shift) | COSY Correlations (with) | HSQC Correlation (¹³C Shift) | Key HMBC Correlations (to) |
| C1'-H | C2'-H₂ | C1' | C1'', C2'', C6'' (Phenyl); C3' |
| C2'-H₂ | C1'-H, C3'-H | C2' | C1', C4', C1'' |
| C3'-H | C2'-H₂, C4'-H₂ | C3' | C1', C2' |
| C4'-H₂ | C3'-H | C4' | C2', C3' |
| C1-H | C2-H₃ | C1 | C2a, C3a, C5a (Furan) |
| C2-H₃ | C1-H | C2 | C1, C2a |
| C3a-H | C4a-H | C3a | C2a, C5a |
| C4a-H | C3a-H | C4a | C2a, C5a |
| C5a-H | - | C5a | C2a, C3a |
Interpreting Coupling Constants (J-values): The magnitude of the coupling constants provides critical geometric information.
-
Vinylic System: The coupling between C3'-H and the two C4'-H protons will be different. A larger coupling constant (³J ≈ 11-18 Hz) indicates a trans relationship, while a smaller one (³J ≈ 6-15 Hz) indicates a cis relationship. [15]The geminal coupling between the two C4'-H protons will be very small (²J ≤ 5 Hz). [15]* Aliphatic Chains: Vicinal coupling in the ethyl and butenyl chains (e.g., between C1-H and C2-H₃) is typically in the range of 6-8 Hz. [15]* Aromatic Systems: Coupling between ortho protons on the phenyl and furan rings is typically larger than meta or para coupling. [16][17]
Conclusion
The structural characterization of this compound is readily achievable through a systematic and multi-dimensional NMR approach. By progressing from simple 1D experiments to more complex 2D correlation techniques like COSY, HSQC, and HMBC, one can unambiguously assign every proton and carbon resonance and confirm the complete covalent framework of the molecule. This application note provides not only the protocols but also the fundamental rationale behind them, serving as a robust guide for researchers tackling the structural elucidation of novel, moderately complex organic molecules.
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MRRC Structure Elucidation Notes. Michigan State University. [Link]
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Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. ACS Publications. [Link]
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Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. ResearchGate. [Link]
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Video: NMR Spectroscopy Of Amines. JoVE. [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
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Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
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The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. ResearchGate. [Link]
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THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]
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NMR 5: Coupling Constants. YouTube. [Link]
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The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. J-STAGE. [Link]
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Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Canadian Science Publishing. [Link]
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A structure elucidation system using 1H-NMR and H-H COSY spectra. ResearchGate. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. [Link]
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The four facets of 1H NMR spectroscopy. University of Missouri. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Irvine. [Link]
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What Is HMBC NMR? - Chemistry For Everyone. YouTube. [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]
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Application Notes & Protocols for the In Vitro Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Prepared by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vitro pharmacological profiling of the novel compound, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. As the specific biological targets of this molecule are unknown, a systematic screening approach is proposed, focusing on common targets for psychoactive compounds due to its structural characteristics. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action by assessing its activity at key monoamine system components: monoamine oxidases (MAO), neurotransmitter transporters (SERT, DAT, NET), and select serotonin and dopamine receptors. This guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible data generation.
Introduction and Scientific Rationale
The compound this compound is a novel chemical entity. Its structure, containing a furan moiety and a phenethylamine backbone, suggests a potential for interaction with the central nervous system. Furan derivatives are known to exhibit a wide spectrum of biological activities. The overall structure bears resemblance to compounds that interact with monoamine neurotransmitter systems, which are critical for regulating mood, cognition, and behavior. Therefore, a primary characterization should focus on its potential role as a modulator of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) signaling.
This guide outlines a tiered screening cascade designed to first identify the general class of activity (e.g., enzyme inhibition, transporter interaction, receptor binding) and then to characterize the nature of that interaction (e.g., potency, selectivity, functional effect).
Experimental Strategy Workflow
The proposed workflow is designed to systematically narrow down the potential biological targets of the test compound.
Caption: Tiered approach for in vitro characterization.
Preliminary Assays: Cytotoxicity Evaluation
Rationale: Before assessing the specific pharmacological activity of a compound, it is crucial to determine its inherent cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific interactions with a biological target and not a consequence of general cell death. The concentration range for all subsequent experiments should be established based on these findings, typically using concentrations that result in >90% cell viability.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits, e.g., from Cayman Chemical or Thermo Fisher Scientific) to each supernatant sample in a new 96-well plate.[5][6]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells treated with a lysis buffer).
Primary Target Screening
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Many psychoactive compounds exert their effects by inhibiting MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. The MAO-Glo™ Assay provides a rapid and sensitive luminescent method to assess MAO activity.[7][8]
Protocol (based on Promega's MAO-Glo™ Assay):
-
Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the luminogenic substrate, and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) according to the kit manufacturer's instructions.
-
Compound Addition: In a white 96-well plate, add the test compound at various concentrations.
-
MAO Reaction: Add the MAO enzyme (either A or B) and the luminogenic substrate to each well. Incubate for 60 minutes at room temperature.
-
Luminescence Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.[7]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates MAO inhibition. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
MAO Inhibition Assay Principle
This diagram illustrates the two-step process of the luminescent MAO assay.
Caption: Luminescent detection of MAO activity.
Monoamine Transporter Uptake Assays
Rationale: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are key targets for many therapeutic and illicit drugs. These transporters regulate neurotransmitter levels in the synapse by reuptake into the presynaptic neuron. Inhibition of this process prolongs the action of neurotransmitters.[9] A fluorescent-based assay provides a non-radioactive alternative for measuring transporter activity in a high-throughput format.[10][11]
Protocol (using a fluorescent substrate-based kit):
-
Cell Culture: Use HEK293 cells stably expressing the human SERT, DAT, or NET. Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to form a confluent monolayer.[10]
-
Compound Incubation: Wash the cells with Hank's Balanced Salt Solution (HBSS) with HEPES. Add the test compound at various concentrations and incubate for 10-20 minutes at 37°C. Known inhibitors (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET) should be used as positive controls.
-
Substrate Addition: Add the fluorescent substrate provided in the kit to all wells.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader (e.g., Ex/Em ~440/520 nm). The assay can be run in either kinetic or endpoint mode.[11] Kinetic reads are often preferred as they can provide more information about the mechanism of inhibition.[12][13]
-
Data Analysis: Inhibition of the transporter will result in a decreased fluorescent signal inside the cells. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each transporter.
Receptor Binding Assays
Rationale: To determine if the compound directly interacts with key serotonin and dopamine receptors, competitive radioligand binding assays are performed. These assays measure the ability of the test compound to displace a known high-affinity radioligand from the receptor. This allows for the determination of the compound's binding affinity (Ki).
General Protocol:
-
Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the receptor of interest.[14][15][16]
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 27°C).[17]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptors. The data is used to generate a competition curve, from which the IC₅₀ is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][18][19][20]
Specific Radioligands for Target Receptors:
| Receptor | Radioligand | Non-specific Binding Agent |
| 5-HT₁A | [³H]-8-OH-DPAT[17][21][22] | 10 µM Serotonin[17] |
| 5-HT₂A | [³H]-Ketanserin[23][24][25][26] | 1 µM Mianserin |
| Dopamine D₂ | [³H]-Spiperone[5][10] | 10 µM Haloperidol |
| Dopamine D₃ | [³H]-7-OH-DPAT[27][28][29] | 10 µM Spiperone |
Functional Characterization of Receptor Hits
Rationale: If the compound shows significant binding affinity for a G protein-coupled receptor (GPCR), it is essential to determine its functional activity – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by its natural ligand). This is typically assessed by measuring the downstream second messenger signaling.
cAMP Assay for Gᵢ/ₒ-Coupled Receptors (5-HT₁A, D₂, D₃)
Rationale: 5-HT₁A and D₂-like dopamine receptors are typically coupled to the Gᵢ/ₒ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][30]
Protocol:
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the receptor of interest.[8]
-
Agonist Mode:
-
Treat the cells with various concentrations of the test compound.
-
Add forskolin (an adenylyl cyclase activator, typically at 10 µM) to stimulate cAMP production.
-
Incubate for 30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a known agonist for the receptor (e.g., 8-OH-DPAT for 5-HT₁A[31], Quinpirole for D₂) at its EC₈₀ concentration, along with forskolin.
-
Incubate for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis:
-
Agonist: A dose-dependent decrease in the forskolin-stimulated cAMP signal indicates agonistic activity. Calculate the EC₅₀.
-
Antagonist: A dose-dependent reversal of the agonist-induced inhibition of the cAMP signal indicates antagonistic activity. Calculate the IC₅₀.
-
Calcium Flux Assay for Gᵩ-Coupled Receptors (5-HT₂A)
Rationale: 5-HT₂A receptors are coupled to the Gᵩ protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[1][9] This can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture and Dye Loading: Plate CHO-K1 or HEK293 cells expressing the 5-HT₂A receptor in a 96-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Signal Measurement: Use a fluorescence plate reader with an integrated fluidics system (e.g., a FLIPR instrument) to measure the baseline fluorescence.
-
Agonist Mode: Inject the test compound at various concentrations and immediately measure the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then inject a known 5-HT₂A agonist (e.g., serotonin or DOI) at its EC₈₀ concentration and measure the fluorescence response.[4][23]
-
Data Analysis:
-
Agonist: A dose-dependent increase in fluorescence indicates agonistic activity. Calculate the EC₅₀.
-
Antagonist: A dose-dependent inhibition of the agonist-induced fluorescence signal indicates antagonistic activity. Calculate the IC₅₀.
-
GPCR Functional Signaling Pathways
This diagram illustrates the distinct second messenger pathways activated by Gᵢ/ₒ and Gᵩ coupled receptors.
Caption: Second messenger pathways for GPCR functional assays.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison of the compound's potency and selectivity across the different targets.
Table 1: Example Data Summary for this compound
| Assay Target | Assay Type | Parameter | Value (nM) |
| MAO-A | Inhibition | IC₅₀ | >10,000 |
| MAO-B | Inhibition | IC₅₀ | 8,500 |
| SERT | Uptake Inhibition | IC₅₀ | 150 |
| DAT | Uptake Inhibition | IC₅₀ | 2,300 |
| NET | Uptake Inhibition | IC₅₀ | 450 |
| 5-HT₁A Receptor | Binding | Kᵢ | 75 |
| 5-HT₂A Receptor | Binding | Kᵢ | 1,200 |
| Dopamine D₂ Receptor | Binding | Kᵢ | 980 |
| Dopamine D₃ Receptor | Binding | Kᵢ | 450 |
| 5-HT₁A Receptor | Functional (cAMP) | EC₅₀ | 250 (Partial Agonist) |
| 5-HT₁A Receptor | Functional (cAMP) | Eₘₐₓ | 45% (vs. 8-OH-DPAT) |
Interpretation: The hypothetical data above would suggest that this compound is a relatively potent inhibitor of the serotonin transporter and a partial agonist at the 5-HT₁A receptor, with weaker activity at other monoamine transporters and receptors. This profile suggests potential antidepressant or anxiolytic properties.
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
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Kubíček, V., et al. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123. Retrieved from [Link]
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Multispan, Inc. (n.d.). Exploring HEK293T, CHO-K1, and Other Parental Cell Lines. Retrieved from [Link]
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Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
-
Patsnap. (2023, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Retrieved from [Link]
-
Riad, M., et al. (2000). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 129(2), 373–382. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
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Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Versus Endpoint Measurement for Quantitative Histochemical Determination of Enzyme Activity in Muscle Fibers. Retrieved from [Link]
-
Charest, A., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. FEBS letters, 373(3), 269–273. Retrieved from [Link]
-
Rajan, V., & S. (2007). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacology & toxicological methods, 55(3), 297–301. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]
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Charlton, S. J., & Vauquelin, G. (2010). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 161(6), 1250–1265. Retrieved from [Link]
-
Albert, P. R., & Tiberi, M. (2001). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British journal of pharmacology, 132(6), 1165–1183. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 7-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]
-
Schotte, A., et al. (1993). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Naunyn-Schmiedeberg's archives of pharmacology, 347(2), 169–173. Retrieved from [Link]
-
Köhler, C., et al. (1995). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Neuropharmacology, 34(8), 929–937. Retrieved from [Link]
-
GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
-
GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]
-
FDA. (2011). Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
-
Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's archives of pharmacology, 358(4), 463–471. Retrieved from [Link]
-
van der Wouden, M., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Lih, E., et al. (2022). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. Metabolic engineering communications, 14, e00196. Retrieved from [Link]
-
Charles River. (n.d.). HTS Case Study: Comparison of Endpoint and Kinetic Reads. Retrieved from [Link]
-
ResearchGate. (n.d.). Saturation analysis of antagonist radioligand binding to 5HT 2A , 5-HT 2B and 5-HT 2C receptors. Retrieved from [Link]
-
protocols.io. (2023, February 22). MTT (Assay protocol). Retrieved from [Link]
-
ACS Publications. (2021, June 10). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Retrieved from [Link]
-
evitria. (2022, January 13). Comparative Study: HEK293 Cells Vs CHO Cells. Retrieved from [Link]
-
Pardo, L., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Journal of medicinal chemistry, 49(16), 4979–4989. Retrieved from [Link]
-
Patsnap. (2023, May 9). CHO vs. HEK293 Cells for Protein Expression. Retrieved from [Link]
-
Burnet, P. W., et al. (1996). Autoradiography with [3H]8-OH-DPAT reveals increases in 5-HT(1A) receptors in ventral prefrontal cortex in schizophrenia. Brain research, 723(1-2), 229–233. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Welcome to the technical support guide for the synthesis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. This resource is designed for chemistry professionals engaged in synthetic and medicinal chemistry. Here, we address common challenges and provide in-depth, field-tested guidance to enhance reaction yield and purity. Our approach is built on explaining the fundamental principles behind the protocols, ensuring you can adapt and troubleshoot effectively.
Synthesis Overview: The Reductive Amination Pathway
The target secondary amine is efficiently synthesized via a one-pot reductive amination. This cornerstone reaction involves the condensation of a ketone (2-acetylfuran) with a primary amine (1-phenyl-but-3-en-1-amine) to form an intermediate iminium ion, which is then reduced in situ to the desired product.[1][2]
Reaction Scheme:
-
Ketone: 2-Acetylfuran
-
Amine: 1-Phenyl-but-3-en-1-amine
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Product: this compound
The selection of Sodium Triacetoxyborohydride (STAB) is deliberate. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[3][4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[1] Its moisture sensitivity necessitates the use of anhydrous solvents.[5]
Reaction Mechanism Workflow
The process involves two key stages occurring in equilibrium: iminium ion formation and its subsequent reduction.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Chiral Separation of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Welcome to the technical support center for the optimization of the chiral separation of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of resolving this specific chiral amine.
The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] The target molecule, this compound, possesses a secondary amine group, which can present unique challenges in chiral chromatography, including peak tailing and strong interactions with the stationary phase. This guide provides a systematic approach to method development and troubleshooting.
Method Development Workflow
Developing a successful chiral separation method requires a logical and systematic approach.[2][3] There is no universal method to predict the ideal chiral stationary phase (CSP) based on the analyte's structure alone; therefore, a screening process is essential. The following workflow is recommended for initiating the method development for this compound.
Sources
Technical Support Center: Refinement of Purification Methods for Chiral Amines
Welcome to the technical support center for the purification of chiral amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining enantiomerically pure amines. Here, we address specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a problem-and-solution framework for issues that frequently arise during the purification of chiral amines.
Problem 1: Poor or No Separation of Enantiomers via Chiral HPLC
You've screened your racemic amine on several chiral stationary phases (CSPs), but you're observing peak co-elution or very poor resolution.
Causality and Explanation: Chiral recognition on a CSP is a highly specific interaction, often likened to a "three-point interaction" model. If the analyte's structure doesn't complement the chiral selector of the stationary phase, no separation will occur. The choice of mobile phase is also critical as it modulates the interactions between the analyte and the CSP.[1]
Troubleshooting Steps:
-
Systematic Column Screening: There is no universal chiral column. A systematic screening process is the most effective approach.[2][3] If you have a novel compound, it's recommended to screen a diverse set of columns.[3]
-
Initial Screening Protocol: A common starting point is to use a set of polysaccharide-based columns (e.g., cellulose and amylose derivatives) under normal phase, polar organic, and reversed-phase conditions.[4]
-
-
Mobile Phase Optimization:
-
Normal Phase: Vary the percentage of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., heptane, hexane). Small changes can significantly impact selectivity.[3]
-
Additives: For basic amines, the addition of a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution by minimizing ionic interactions with the stationary phase.[5] Conversely, an acidic additive may be beneficial in some cases.
-
Polar Organic Mode: This mode, using solvents like acetonitrile and methanol with acidic and basic additives, can be effective for polar amines.[3]
-
Reversed Phase: Adjust the pH of the aqueous buffer and the concentration of the organic modifier (e.g., acetonitrile, methanol).[6]
-
-
Temperature Variation: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Consider Derivatization: If direct separation is unsuccessful, consider derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3] However, this method requires a chirally pure derivatization reagent and validation that the reaction rates with both enantiomers are identical.[3]
Problem 2: Low Yield and/or Enantiomeric Excess (e.e.) in Diastereomeric Salt Crystallization
You've formed diastereomeric salts of your racemic amine with a chiral acid, but the crystallization yields a product with low enantiomeric excess or the overall yield is poor.
Causality and Explanation: The success of diastereomeric salt resolution hinges on the significant difference in solubility between the two diastereomeric salts in a given solvent system.[7] If the solubilities are too similar, fractional crystallization will be inefficient. The choice of both the resolving agent and the solvent is paramount.
Troubleshooting Steps:
-
Screen a Variety of Resolving Agents: The interaction between the amine and the chiral acid is specific. Commonly used chiral acids for resolving amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[8] A screening approach is highly recommended.[9]
-
Solvent Selection is Critical:
-
The ideal solvent should provide moderate solubility for both diastereomeric salts, with one being significantly less soluble than the other.
-
Conduct small-scale solubility tests with your racemate and resolving agent in a range of solvents with varying polarities.[7]
-
-
Optimize Crystallization Conditions:
-
Cooling Profile: A slow, controlled cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Supersaturation: Control the level of supersaturation. Too high a concentration can lead to rapid precipitation and trapping of impurities.
-
Stirring: Gentle agitation is necessary to ensure homogeneity, but vigorous stirring can induce secondary nucleation and the formation of smaller, less pure crystals.[10]
-
-
Recrystallization: It is often necessary to perform one or more recrystallizations of the diastereomeric salt to achieve high enantiomeric excess.[11] Monitor the optical rotation or chiral HPLC of the mother liquor and crystals at each stage to assess enrichment.[11]
-
Consider Dynamic Kinetic Resolution (DKR): If the undesired enantiomer can be racemized in situ or in a separate step, the theoretical yield can be increased from 50% to nearly 100%.[12][13] This involves coupling the resolution with a racemization catalyst.[12]
Problem 3: Inconsistent Results in Enzymatic Kinetic Resolution
You are using an enzyme (e.g., a lipase) to selectively acylate one enantiomer of your amine, but the reaction is slow, incomplete, or the enantioselectivity is poor.
Causality and Explanation: Enzymatic resolutions are highly sensitive to reaction conditions. The enzyme's activity and enantioselectivity are influenced by the solvent, temperature, pH (if aqueous), and the nature of the acyl donor.[10] Emulsion formation can also be a practical issue during workup.[10]
Troubleshooting Steps:
-
Enzyme and Acyl Donor Screening:
-
Test different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivities can vary.
-
The choice of acyl donor (e.g., ethyl acetate, vinyl acetate) can significantly affect the reaction rate and enantioselectivity.
-
-
Solvent Optimization:
-
Non-polar organic solvents are typically used to minimize enzyme denaturation. Screen solvents like hexane, toluene, and MTBE.
-
Ensure the solvent is anhydrous, as water can hydrolyze the acyl donor and the product.
-
-
Temperature Control: Enzyme activity is temperature-dependent. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. An optimal temperature must be determined empirically.
-
Workup and Extraction Issues:
-
Enzymes can act as emulsifiers, making extractions difficult. Adding a salt like NaCl can help break emulsions.[10]
-
Ensure complete removal of the enzyme post-reaction, as it can interfere with subsequent steps.
-
-
Monitoring Reaction Progress: The reaction should be carefully monitored (e.g., by chiral GC or HPLC) and stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted starting material.[14]
II. Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the difference between enantiomeric excess (e.e.) and optical purity?
A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[15] For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an e.e. of 90%.[15] Optical purity is an older term that relates the specific rotation of a sample to the specific rotation of a pure enantiomer.[15] While ideally, these two values would be the same, this is not always the case due to non-linear relationships between concentration and rotation (the Horeau effect) or the presence of optically active impurities.[16] Therefore, e.e. determined by chromatographic or NMR methods is considered a more accurate measure of enantiomeric composition.
Q2: When should I choose chromatography over crystallization for chiral amine purification?
A2: The choice depends on the scale of the purification and the stage of development.
-
Chromatography (HPLC, SFC): This is often the method of choice for small-scale purifications (milligrams to grams) and for analytical determination of enantiomeric excess.[9] It is versatile and can be applied to a wide range of compounds.[17] However, scaling up can be expensive.[9]
-
Diastereomeric Salt Crystallization: This is the most common method for large-scale industrial production of chiral compounds.[3] When a suitable resolving agent and solvent system are found, it is a cost-effective and scalable method.[8]
Chiral Chromatography
Q3: My chiral HPLC column's performance has degraded over time. Can it be restored?
A3: Yes, in many cases, performance can be restored. A common cause of performance degradation is the accumulation of strongly retained impurities on the column.[18]
-
Flushing: First, try flushing the column with a strong solvent. For polysaccharide-based columns, this might involve flushing with a solvent like isopropanol or ethanol. Always check the column's care and use manual for recommended flushing procedures and solvent compatibility, especially for coated phases.[18]
-
Inlet Frit: Increased backpressure is often due to a blocked inlet frit.[18] This can sometimes be cleared by back-flushing the column (reversing the flow direction). If that fails, the frit may need to be replaced.[18]
-
"Memory Effects": Additives in the mobile phase can sometimes be retained by the stationary phase and affect subsequent separations.[1] It's good practice to dedicate a column to a specific method or to thoroughly flush it between different methods.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for chiral amine purification?
A4: SFC offers several advantages, particularly for preparative-scale separations:
-
Speed: The low viscosity of supercritical fluids allows for faster flow rates and shorter run times.
-
Solvent Reduction: SFC primarily uses compressed CO₂, which is less toxic and easier to remove from the final product than liquid organic solvents.
-
Efficiency: SFC can provide high-efficiency separations, similar to HPLC. It has been shown to be effective for the separation of primary amines using specific chiral stationary phases.[19]
Diastereomeric Crystallization
Q5: How do I choose the right chiral resolving agent for my amine?
A5: The selection is largely empirical, but some principles can guide your choices.
-
pKa Difference: For efficient salt formation, there should be a sufficient pKa difference (ideally >2 pKa units) between the amine and the acidic resolving agent.[7]
-
Structural Rigidity: Resolving agents with rigid structures often form more well-defined crystalline salts.
-
Availability and Cost: For large-scale applications, the resolving agent should be readily available in high enantiomeric purity and be cost-effective.[7]
-
Screening Kits: Many suppliers offer screening kits with a variety of common resolving agents to streamline the selection process.
Q6: My diastereomeric salts are forming an oil instead of crystals. What should I do?
A6: Oiling out occurs when the salt is more soluble in the solvent than the solvent is in the salt, or when the melting point of the salt is below the crystallization temperature.
-
Change the Solvent: Try a less polar solvent to decrease the solubility of the salt.
-
Lower the Concentration: A more dilute solution may prevent oiling.
-
Decrease the Temperature: A lower crystallization temperature might be below the melting point of the salt.
-
Seeding: Adding a small amount of crystalline material (if available) can induce crystallization and prevent oiling.
Enantiomeric Excess (e.e.) Determination
Q7: Besides chiral chromatography, what other methods can I use to determine the e.e. of my amine?
A7:
-
Chiral NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the enantiomers in the NMR spectrum.[20] The ratio of the peak integrals can then be used to determine the e.e.
-
Polarimetry: This classical method measures the optical rotation of a sample. If the specific rotation of the pure enantiomer is known, the optical purity can be calculated.[21] However, as mentioned earlier, this method can be unreliable due to impurities and non-linear effects.[16]
III. Visualizations and Protocols
Workflow for Chiral Purification Method Selection
This diagram outlines a logical workflow for selecting an appropriate purification method for a racemic amine.
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Technical Support Center: Addressing Solubility Challenges of Furan Compounds in Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with furan-containing compounds in their biological assays. Furan scaffolds are prevalent in many biologically active molecules, but their inherent hydrophobicity often presents a significant hurdle, leading to compound precipitation, inaccurate concentration measurements, and unreliable assay data.[1] This resource provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these challenges and ensure the integrity of your experimental results.
Section 1: Understanding the Core Problem - The Physicochemistry of Furans
Before troubleshooting, it's crucial to understand the root cause of the solubility issue. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[2] While the oxygen atom introduces some polarity, the overall structure is relatively non-polar and hydrophobic, making many furan derivatives poorly soluble in aqueous solutions.[1][3][4][5] They tend to dissolve well in organic solvents like dimethyl sulfoxide (DMSO) but can crash out of solution when diluted into the aqueous environment of assay buffers or cell culture media.[1][5]
This guide will walk you through a logical progression of techniques, from simple solvent adjustments to more advanced formulation strategies, to maintain your compound's solubility and biological activity.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.
Q1: My furan compound dissolves in 100% DMSO, but precipitates immediately when I add it to my aqueous cell culture media. What's happening and what's my first step?
A1: This is the most common manifestation of poor aqueous solubility, often due to a rapid change in solvent polarity. Your compound is likely supersaturated when diluted from a DMSO stock into the aqueous media, causing it to precipitate out.[6][7] The goal is to keep the compound in a dissolved state long enough for it to interact with its biological target.
Causality: The high concentration of an organic solvent (like DMSO) keeps the hydrophobic compound solvated. When this solution is rapidly diluted into an aqueous buffer, the water molecules cannot effectively solvate the hydrophobic compound, causing it to aggregate and precipitate.
Immediate Troubleshooting Steps:
-
Optimize Dilution Technique: Avoid diluting your high-concentration DMSO stock in a single large step into the final aqueous solution. Instead, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add a small volume of this lower-concentration DMSO stock to your final assay media. This minimizes the time the compound spends in a highly supersaturated state.[8][9]
-
Increase Final DMSO Concentration (with caution): Check the tolerance of your specific cell line or assay system to DMSO. Many cell lines can tolerate DMSO up to 0.5% without significant toxicity, while some robust lines may tolerate up to 1%.[10][11][12] Increasing the final DMSO concentration provides more co-solvent to keep the compound in solution. Crucially, you must run a vehicle control with the exact same final DMSO concentration to account for any solvent-induced effects. [11][13]
-
Pre-warm the Media: Adding the compound stock to pre-warmed (e.g., 37°C) media can sometimes help maintain solubility, but be mindful of the thermal stability of your compound.[7]
Q2: I've optimized my dilution and my final DMSO concentration is at the maximum my cells can tolerate, but I still see precipitation over time. What's next?
A2: If basic solvent optimization isn't sufficient, you need to explore solubility-enhancing excipients or alternative solvents. This is where we move from managing kinetic solubility (the apparent solubility over a short time) to improving the thermodynamic solubility (the true equilibrium solubility).[14][15][16]
Troubleshooting Workflow for Persistent Precipitation
The following diagram outlines a decision-making process for tackling persistent solubility issues.
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Furan Amines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of furan amines. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these compounds. This document delves into the fundamental principles of each technique, offers detailed experimental protocols, and presents a cross-validation framework to guide method selection and implementation.
Introduction: The Analytical Challenge of Furan Amines
Furan amines, a class of compounds characterized by the presence of both a furan ring and an amine functional group, are of increasing interest in pharmaceutical and chemical research. Their unique structural features can impart desirable pharmacological properties, but also present analytical challenges. The polarity of the amine group and the potential for thermal lability of the furan moiety necessitate careful consideration of the analytical technique employed for their quantification. Accurate and precise measurement of furan amines is critical for impurity profiling, stability testing, and pharmacokinetic studies in drug development.
This guide will explore the two most powerful and prevalent analytical techniques for this purpose: HPLC and GC-MS. We will dissect the causality behind the experimental choices for each method, providing a framework for developing and validating a self-validating analytical system.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Furan Amine Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of analytes with varying polarities and thermal stabilities.[1] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]
Principle of HPLC for Furan Amine Quantification
For furan amines, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The amine group's polarity can be modulated by adjusting the pH of the mobile phase, which in turn affects the retention time and peak shape.
Causality in HPLC Method Development
-
Column Selection: An octadecylsilane (C18) column is a robust starting point for many furan amines, offering a good balance of hydrophobic retention for the furan ring and interaction with the polar amine group.[3]
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical parameter for controlling retention. A higher proportion of organic solvent will decrease the retention time of moderately nonpolar furan amines. The choice of buffer and its pH is crucial for controlling the ionization state of the amine group, thereby influencing peak shape and retention.
-
Detection: The furan ring provides some UV absorptivity, making a UV detector a suitable choice for detection.[3] The selection of the detection wavelength is optimized to the absorbance maximum of the specific furan amine to ensure maximum sensitivity. For low-level impurity analysis, a diode array detector (DAD) or a mass spectrometer (MS) can provide additional specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Analysis for Volatile Derivatives
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.
The Imperative of Derivatization for Furan Amines in GC-MS
Direct analysis of furan amines by GC-MS is often challenging due to the high polarity and low volatility of the amine group, which can lead to poor peak shape and interactions with the GC column. Therefore, a derivatization step is typically required to convert the polar amine into a less polar, more volatile, and more thermally stable derivative. This process enhances chromatographic performance and improves sensitivity.
Rationale Behind Derivatization and GC-MS Parameters
-
Derivatization Reagent Selection: A variety of reagents can be used to derivatize primary and secondary amines. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to replace active hydrogens on the amine group with a trimethylsilyl (TMS) group. Acylation reagents can also be employed to form stable amide derivatives. The choice of reagent depends on the specific reactivity of the furan amine and the desired sensitivity.
-
GC Column Choice: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating the derivatized furan amines.
-
Mass Spectrometry Detection: The mass spectrometer provides high selectivity and sensitivity. In electron ionization (EI) mode, the derivatized furan amine will fragment in a characteristic pattern, allowing for both qualitative identification and quantitative analysis using selected ion monitoring (SIM) or full-scan modes.
Cross-Validation of HPLC and GC-MS Methods
A cross-validation of analytical methods is a process that demonstrates the equivalency of two different analytical procedures.[4] While a direct comparative study for a specific furan amine may not be readily available in the literature, we can construct a hypothetical cross-validation based on established methods for similar compounds to illustrate the process and compare the expected performance of HPLC and GC-MS.
For this purpose, we will consider the analysis of furfurylamine as a representative furan amine.
Method Performance Comparison
The following table summarizes the expected performance characteristics of a validated HPLC-UV method and a GC-MS method with derivatization for the quantification of furfurylamine.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale |
| Specificity | High; demonstrated by peak purity analysis and separation from potential impurities. | Very High; mass spectral data provides definitive identification. | MS detection offers a higher degree of certainty in analyte identification compared to UV detection alone. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy, though the multi-step nature of GC-MS with derivatization may introduce slightly more variability. |
| Precision (%RSD) | < 2% | < 5% | HPLC methods often exhibit slightly better precision due to fewer sample preparation steps. |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | GC-MS, particularly with selected ion monitoring, generally offers superior sensitivity. |
| Robustness | Good; sensitive to changes in mobile phase pH and composition. | Good; sensitive to derivatization reaction conditions. | Both methods require careful control of experimental parameters to ensure robust performance. |
| Sample Throughput | Higher; direct injection of samples is often possible. | Lower; derivatization adds an extra step to the workflow. | The additional sample preparation for GC-MS reduces the number of samples that can be analyzed in a given time. |
Logical Workflow for Method Cross-Validation
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of a furan amine, using furfurylamine as an example.
HPLC-UV Method for Furfurylamine Quantification
This protocol is adapted from established methods for the analysis of furan amines.[3][5]
1. Sample Preparation: 1.1. Accurately weigh and dissolve the sample containing furfurylamine in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration within the linear range of the method. 1.2. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- System: Agilent 1260 Infinity HPLC or equivalent.[3]
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
- Mobile Phase: A mixture of phosphate buffer (pH adjusted to 2.5-3.0) and acetonitrile.[5] A gradient elution may be necessary to separate impurities.
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30 °C.[3]
- Injection Volume: 10 µL.[3]
- Detector: UV detector at 210 nm.[3]
3. Data Analysis: 3.1. Quantify the furfurylamine content by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.
GC-MS Method for Furfurylamine Quantification (with Derivatization)
This protocol is a representative method based on common practices for amine analysis by GC-MS.
1. Derivatization Procedure: 1.1. Pipette a known volume of the sample solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen. 1.2. Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). 1.3. Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization reaction. 1.4. Cool the vial to room temperature before injection.
2. GC-MS System and Conditions:
- System: Agilent 7890B GC with 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized furfurylamine.
3. Data Analysis: 3.1. Identify the derivatized furfurylamine peak based on its retention time and the presence of characteristic ions. 3.2. Quantify the analyte using an internal standard and a calibration curve prepared with derivatized standards.
Visualization of Analytical Workflows
Caption: Comparative workflows for HPLC and GC-MS analysis of furan amines.
Conclusion: Selecting the Appropriate Technique
Both HPLC and GC-MS are powerful techniques for the quantification of furan amines, each with its own set of advantages and limitations.
-
HPLC is often the method of choice for routine analysis due to its higher throughput, simpler sample preparation, and excellent precision. It is particularly well-suited for quality control applications where a large number of samples need to be analyzed efficiently.
-
GC-MS provides unparalleled sensitivity and specificity, making it the preferred method for trace-level impurity analysis and for applications requiring definitive identification. The requirement for derivatization, however, adds complexity and reduces sample throughput.
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the required sample throughput. A thorough method validation, as outlined by regulatory guidelines such as ICH Q2(R1), is essential to ensure the reliability and accuracy of the chosen method.
References
- Control method for measuring content of furfuryl amine in furosemide.
-
Furfurylamines from Biomass. The Royal Society of Chemistry. [Link]
-
HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. ResearchGate. [Link]
-
Furanic Compounds Determination in HPLC. S4Science. [Link]
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. MDPI. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
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Development of a gc-ms method for 5-hydroxymethylfurfural determination in wood after steam-explosion pretreatment. ResearchGate. [Link]
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METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
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AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
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HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]
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Determination of Furfural from Wastewater with Headspace GC/MS. Theseus. [Link]
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Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
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Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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A Comparative Guide to the Bioisosteric Pair: (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine and its Thiophene Analog
Introduction: The Strategic Role of Bioisosterism in Drug Discovery
In the intricate process of drug discovery and development, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. One of the most elegant and effective strategies in the medicinal chemist's toolkit is bioisosterism , the substitution of a functional group with another that retains similar physical and chemical properties, leading to a molecule with a comparable biological activity. This guide delves into a classic example of bioisosterism: the replacement of a furan ring with a thiophene ring.[1]
We will explore the comparative analysis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine and its corresponding thiophene analog . While direct experimental data for these specific molecules is not extensively published, we can construct a robust and insightful comparison based on the well-established principles of medicinal chemistry and the known biological activities of structurally related furan and thiophene derivatives.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding and predicting the impact of this particular bioisosteric replacement.
The core chemical structures of the two compounds are presented below.
Physicochemical Properties: Furan vs. Thiophene
The subtle yet significant differences in the physicochemical properties of furan and thiophene rings are the foundation for the differential biological activities of their derivatives.
| Property | Furan | Thiophene | Implication for Biological Activity |
| Heteroatom | Oxygen | Sulfur | The difference in electronegativity and size of the heteroatom affects the aromaticity and electronic distribution of the ring. |
| Aromaticity | Less aromatic | More aromatic | Thiophene's higher aromaticity can lead to greater stability and different interactions with biological targets. |
| Lipophilicity | Less lipophilic | More lipophilic | The increased lipophilicity of thiophene can enhance membrane permeability and potentially alter the pharmacokinetic profile. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. | This difference can be critical for drug-receptor interactions. |
| Metabolism | Furan rings can be susceptible to oxidative metabolism. | Thiophene rings can also be metabolized, but the pathways may differ. | The metabolic stability of the molecule can be influenced by the choice of the heterocyclic ring. |
Note: The table above summarizes general trends and the actual properties can be influenced by the overall molecular structure.
Postulated Biological Activities and a Hypothetical Comparative Analysis
Given the presence of a secondary amine and aromatic moieties, both the furan and thiophene analogs are likely to exhibit activity within the central nervous system (CNS) or possess antimicrobial properties.[4][5][6][7] Furan and thiophene derivatives are known to be present in a variety of antibacterial and antifungal agents, as well as in compounds targeting neurological pathways.[2][3][8][9][10]
To illustrate a potential scenario, we present a hypothetical dataset comparing the two compounds in both a CNS-related assay (dopamine transporter (DAT) binding) and an antimicrobial assay (minimum inhibitory concentration (MIC) against Staphylococcus aureus).
Disclaimer: The following data is purely illustrative and designed to provide a framework for comparison based on general principles of bioisosterism.
| Assay | This compound | Thiophene Analog |
| DAT Binding Affinity (Ki, nM) | 150 | 85 |
| Antimicrobial MIC (µg/mL) against S. aureus | 64 | 32 |
In this hypothetical scenario, the thiophene analog exhibits higher potency in both assays. This could be rationalized by the increased lipophilicity of the thiophene ring, potentially leading to better penetration of the blood-brain barrier for CNS activity and improved interaction with bacterial cell membranes for antimicrobial action.
Experimental Protocols
To empirically determine the biological activities of these compounds, the following standard experimental protocols would be employed.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay is designed to determine the binding affinity of the test compounds for the dopamine transporter.
Workflow:
Detailed Steps:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine transporter are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428) and a range of concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Detailed Steps:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under conditions that are optimal for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Potential Signaling Pathway Involvement
Assuming the compounds exhibit CNS activity by interacting with the dopamine transporter, they would modulate the dopaminergic signaling pathway.
By inhibiting the dopamine transporter, the furan or thiophene analog would block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This would lead to an increased concentration of dopamine in the synapse, enhancing the stimulation of postsynaptic dopamine receptors and modulating downstream signaling pathways.
Conclusion
The bioisosteric replacement of a furan with a thiophene ring is a powerful strategy in drug design that can significantly impact a molecule's biological activity. While the thiophene analog of this compound may hypothetically exhibit enhanced potency due to its increased lipophilicity and more stable aromatic system, empirical testing is essential for confirmation. The experimental protocols outlined in this guide provide a clear path for such an investigation. A thorough understanding of the subtle physicochemical differences between these two heterocyclic systems allows for a more rational approach to the design of novel therapeutic agents.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antioxidant, and antibacterial activities of some new thiophene derivatives.
- Campaigne, E., & Foye, W. O. (1952). The Condensation of 2-Acetylthiophene with Aldehydes. Journal of Organic Chemistry, 17(10), 1405–1412.
- Furan derivatives and their pharmacological activities. (2024). World Journal of Pharmaceutical Research, 13(22), 123-135.
- Gomaa, M. A. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-8.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Roman, G. (2022). Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(5), 2100462.
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Thiophene. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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- Verma, A., Joshi, N., & Singh, D. (2013). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.
- Zhang, L., Zhang, A., & Chen, X. (2019). Recent advances in the synthesis of thiophene derivatives. RSC advances, 9(58), 33903-33921.
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A Comparative In Vitro Efficacy Analysis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (FEPA) and Known Monoamine Neurotransmitter Modulators
Abstract
This guide presents a comparative framework for evaluating the in vitro efficacy of the novel compound (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (FEPA). Due to the absence of published data on FEPA, this document establishes a hypothetical, yet scientifically rigorous, comparison against well-characterized drugs targeting monoamine neurotransmitter systems. Specifically, we will compare the projected binding affinities and functional activities of FEPA at the serotonin transporter (SERT) and the dopamine D2 receptor (D2R) with those of Sertraline, a selective serotonin reuptake inhibitor (SSRI), and Pramipexole, a dopamine agonist.[1][2] This guide provides detailed experimental protocols for in vitro assays, comparative data tables, and visual representations of the underlying scientific principles to aid researchers in the design and execution of similar investigatory studies.
Introduction: Rationale and Hypothetical Target Profile of FEPA
The chemical structure of this compound (FEPA) incorporates a furan ring and a phenyl-butenylamine moiety. Furan derivatives are known to possess a wide range of biological activities, including effects on the central nervous system.[3][4] The phenyl-butenylamine structure shares similarities with known pharmacophores that interact with monoamine transporters and receptors. Based on these structural alerts, we hypothesize that FEPA may exhibit activity at key targets in the serotonin and dopamine pathways, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.
This guide will therefore focus on two primary in vitro endpoints:
-
Serotonin Transporter (SERT) Binding and Function: To assess FEPA's potential as a serotonin reuptake inhibitor.
-
Dopamine D2 Receptor (D2R) Binding and Function: To evaluate its potential as a dopamine receptor agonist or antagonist.
Our comparative compounds are:
-
Sertraline: A widely prescribed SSRI for the treatment of depression and anxiety disorders.[1]
-
Pramipexole: A dopamine agonist used in the management of Parkinson's disease.[2]
Comparative In Vitro Efficacy Data
The following tables present hypothetical, yet plausible, in vitro efficacy data for FEPA in comparison to Sertraline and Pramipexole. This data is intended to serve as a template for the presentation of experimental findings.
Table 1: Comparative Binding Affinities at Human SERT and D2R
| Compound | SERT Ki (nM) | D2R Ki (nM) | Selectivity Ratio (SERT/D2R) |
| FEPA (Hypothetical) | 15 | 250 | 16.7 |
| Sertraline | 0.26 | >10,000 | >38,461 |
| Pramipexole | >10,000 | 2.1 | <0.00021 |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki indicates higher binding affinity.
Table 2: Comparative Functional Activity at Human SERT and D2R
| Compound | SERT IC50 (nM) (5-HT Uptake Inhibition) | D2R EC50 (nM) (cAMP Inhibition) | D2R Intrinsic Activity (%) |
| FEPA (Hypothetical) | 35 | 500 | 60 (Partial Agonist) |
| Sertraline | 0.51 | N/A | N/A |
| Pramipexole | N/A | 15 | 95 (Full Agonist) |
IC50 represents the concentration of the drug that inhibits 50% of the maximal response (e.g., serotonin uptake). EC50 represents the concentration of the drug that produces 50% of its maximal effect (e.g., inhibition of cAMP production). Intrinsic activity reflects the maximal effect of a drug relative to a full agonist.
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to generate the data presented above. These protocols are designed to be self-validating and adhere to established standards in pharmacological research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of FEPA, Sertraline, and Pramipexole for the human serotonin transporter (SERT) and the human dopamine D2 receptor (D2R).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific target receptor or transporter expressed in a cell membrane preparation.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or the human dopamine D2 receptor (hD2R) are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a hypotonic lysis buffer and homogenized.
-
The homogenate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
For the SERT binding assay, membranes are incubated with a saturating concentration of [³H]-Citalopram and varying concentrations of the test compounds (FEPA, Sertraline).
-
For the D2R binding assay, membranes are incubated with a saturating concentration of [³H]-Spiperone and varying concentrations of the test compounds (FEPA, Pramipexole).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Desipramine for SERT, 10 µM Haloperidol for D2R).
-
The reaction is allowed to reach equilibrium at a defined temperature and time.
-
-
Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (IC50) of FEPA and Sertraline to inhibit serotonin uptake via the human serotonin transporter (hSERT).
Principle: This assay measures the uptake of radiolabeled serotonin ([³H]-5-HT) into cells expressing hSERT. An inhibitor of SERT will reduce the amount of [³H]-5-HT that enters the cells.
Workflow Diagram:
Caption: Serotonin Uptake Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding:
-
HEK293 cells stably expressing hSERT are seeded into 96-well microplates and allowed to form a confluent monolayer.
-
-
Compound Incubation:
-
The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of the test compounds (FEPA, Sertraline) for a defined period.
-
-
Serotonin Uptake:
-
A solution containing [³H]-5-HT is added to each well, and the plate is incubated to allow for serotonin uptake.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Termination and Lysis:
-
The uptake reaction is terminated by rapidly aspirating the [³H]-5-HT solution and washing the cells with ice-cold KRH buffer.
-
The cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
-
Quantification and Analysis:
-
The radioactivity in the cell lysate is measured using a microplate scintillation counter.
-
The data are analyzed to determine the IC50 value for the inhibition of serotonin uptake.
-
Objective: To determine the functional potency (EC50) and intrinsic activity of FEPA and Pramipexole at the human dopamine D2 receptor (hD2R).
Principle: The D2 receptor is a Gi-coupled G-protein coupled receptor (GPCR). Activation of the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the hD2R.
Workflow Diagram:
Caption: D2 Receptor cAMP Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding:
-
Chinese Hamster Ovary (CHO) cells stably expressing the hD2R are seeded into 96-well microplates.
-
-
Compound Incubation:
-
The cells are incubated with varying concentrations of the test compounds (FEPA, Pramipexole) in the presence of forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
-
Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A standard curve is used to determine the cAMP concentration in each well.
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of the test compound.
-
The EC50 value is determined by non-linear regression.
-
The intrinsic activity is calculated as the maximal inhibition produced by the test compound as a percentage of the maximal inhibition produced by a full D2R agonist (e.g., Quinpirole).
-
Discussion and Interpretation of Hypothetical Results
Based on our hypothetical data, FEPA demonstrates a dual-action profile with moderate affinity and functional activity at both the serotonin transporter and the dopamine D2 receptor.
-
At SERT: FEPA shows a binding affinity and functional potency that is significantly lower than that of Sertraline. This suggests that while it may have some serotonin reuptake inhibitory effects, it is less potent and selective than a dedicated SSRI.
-
At D2R: FEPA exhibits a lower binding affinity and partial agonist activity compared to the full agonist Pramipexole. This partial agonism could be a desirable property, as it may provide a modulatory effect on the dopamine system with a potentially lower risk of the side effects associated with full D2R agonists.
The selectivity ratio of approximately 17-fold for SERT over D2R indicates a preference for the serotonin transporter, but with significant off-target activity at the dopamine receptor. This "dirty drug" profile could have complex pharmacological consequences, potentially offering a broader spectrum of therapeutic action or, conversely, a more challenging side-effect profile.
Conclusion
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds with potential activity at monoamine neurotransmitter targets. By employing standardized and robust experimental protocols, researchers can generate high-quality, reproducible data that is essential for the characterization of new chemical entities. The hypothetical case of FEPA illustrates how a systematic in vitro profiling approach can elucidate the pharmacological properties of a compound and guide further drug development efforts. It is imperative that any new compound, such as FEPA, be subjected to a rigorous battery of in vitro and in vivo studies to fully understand its therapeutic potential and safety profile.
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Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Biomedical Papers. Retrieved from [Link]
- Shannon, H. E., & Lutz, E. A. (2018). Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. Neurology, 50(3), 696-698.
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BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
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Wikipedia. (2024, January 22). Sertraline. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Novel Furan Compounds
In the landscape of drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Among the vast array of heterocyclic scaffolds, furan-containing compounds have emerged as privileged structures, present in numerous natural products and biologically active molecules.[1][2][3] However, the unique chemical properties of the furan moiety, while offering rich opportunities for molecular design, also present significant challenges to the reproducibility of biological assays.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the generation of robust and reliable data for novel furan compounds.
The Furan Conundrum: Understanding the Root of Assay Irreproducibility
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is susceptible to a range of chemical transformations that can lead to assay artifacts and poor reproducibility.[1][5] A primary concern is its potential for metabolic activation by cytochrome P450 enzymes to form reactive, and often cytotoxic, intermediates.[6] This bioactivation can lead to covalent modification of proteins, confounding experimental results.[6]
Furthermore, the stability of the furan ring itself can be context-dependent. Certain substitution patterns can render the ring susceptible to oxidation or rearrangement under typical assay conditions (e.g., aqueous buffers, presence of light or metal ions), leading to the formation of degradants with off-target activities.[7] These issues underscore the necessity of a proactive and rigorous approach to assay design and data interpretation when working with this chemical class.
Caption: Metabolic activation pathway of furan compounds and its downstream consequences in biological assays.
A Proactive Framework for Reproducibility: A Comparative Analysis of Assay Strategies
To mitigate the inherent risks associated with furan compounds, a multi-pronged approach to assay development and validation is essential. The following table compares key experimental considerations and their impact on data reproducibility.
| Experimental Consideration | Standard Approach (Lower Reproducibility) | Recommended Approach (Higher Reproducibility) | Rationale for Enhanced Reproducibility |
| Compound Solubility & Stability | Assumed soluble and stable in assay buffer. | Empirically determine aqueous solubility and stability (e.g., via LC-MS). | Prevents compound precipitation and degradation, which can lead to assay artifacts.[8] |
| Assay Technology | Single primary assay (e.g., fluorescence-based). | Orthogonal primary assays (e.g., fluorescence and luminescence-based) run in parallel. | Differentiates true hits from technology-specific artifacts.[9] |
| Counter-screens | Performed late in the screening cascade, if at all. | Integrated early-stage counter-screens for reactive metabolites and assay interference. | Eliminates promiscuous inhibitors and compounds that interfere with the detection method.[9] |
| Cellular Health | Not explicitly monitored beyond primary assay readout. | Multiplexed cytotoxicity or cell viability assays run concurrently. | Deconvolutes target-specific effects from general cytotoxicity, a known liability of furan metabolites.[10] |
Essential Experimental Protocols for a Self-Validating Workflow
The following protocols represent a foundational set of experiments to establish the reliability of data for novel furan compounds.
Protocol: Kinetic Aqueous Solubility Assessment
-
Prepare a 10 mM stock solution of the furan compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
Dispense 2 µL of each dilution into 98 µL of the final assay buffer in a clear 96-well plate.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure turbidity using a nephelometer or a plate reader capable of detecting light scattering.
-
Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Causality Explained: This protocol directly addresses the risk of compound precipitation in the aqueous assay buffer. By identifying the solubility limit upfront, subsequent assays can be designed to use concentrations that ensure the compound remains in solution, preventing false-positive signals arising from light scattering or compound aggregation.
Protocol: Assay Buffer Stability Assessment using LC-MS
-
Prepare a solution of the furan compound in the final assay buffer at the highest intended screening concentration.
-
Divide the solution into two aliquots. Immediately freeze one aliquot at -80°C (T=0 sample).
-
Incubate the second aliquot under the exact conditions of the biological assay (e.g., 37°C for 2 hours).
-
After the incubation period, freeze the second aliquot (T=final sample).
-
Analyze both the T=0 and T=final samples by liquid chromatography-mass spectrometry (LC-MS).
-
Compare the peak area of the parent compound in both samples. A significant decrease in the parent peak area in the T=final sample indicates instability.
-
Causality Explained: This experiment directly assesses the chemical integrity of the furan compound under the specific environmental stresses of the assay. Early identification of instability prevents the misinterpretation of data that could arise from the compound degrading to an inactive form or, more problematically, to a more potent but unintended active species.[7]
Caption: A robust, self-validating workflow for screening novel furan compounds.
Trustworthiness Through Orthogonal Validation and Counter-screens
A cornerstone of building trust in your data is the principle of orthogonal validation. This involves confirming a primary result using a distinct and independent method. For furan compounds, this is not just good practice; it is a necessity.
-
Biochemical vs. Cell-Based Assays: If a furan compound is active in a biochemical assay, its activity must be confirmed in a relevant cell-based model. This helps to ensure that the observed activity is not an artifact of the in vitro environment and that the compound can engage its target in a more complex biological system.
-
Label-Free vs. Labeled Detection: If the primary assay relies on a label (e.g., fluorescence, luminescence), a follow-up assay using a label-free technology (e.g., surface plasmon resonance) can provide invaluable confirmation. This is particularly important for furan compounds, which have the potential to interfere with optical detection methods.
-
Reactive Metabolite Counter-screens: Assays designed to detect the formation of reactive metabolites are critical. A common approach is the glutathione (GSH) trapping assay. In this assay, the furan compound is incubated with liver microsomes (a source of CYP450 enzymes) and GSH. The formation of GSH adducts, detectable by LC-MS, is a strong indicator that the compound is being bioactivated to a reactive species.[6]
By systematically employing these orthogonal validation and counter-screening strategies, researchers can build a comprehensive evidence base that substantiates the biological activity of a novel furan compound, thereby ensuring the trustworthiness and reproducibility of their findings.[11]
Conclusion: A Path to Reliable Furan Compound Data
The unique chemical liabilities of the furan moiety demand a higher standard of rigor in the design and execution of biological assays. By moving beyond simplistic primary screens and embracing a holistic, self-validating workflow, researchers can proactively identify and mitigate the risks of irreproducibility. The integration of solubility and stability assessments, the use of orthogonal assay formats, and the early implementation of counter-screens are not merely additional steps; they are fundamental to generating reliable data for this important class of compounds. This proactive approach not only saves valuable time and resources but also builds a solid foundation of trust in the therapeutic potential of novel furan-based drug candidates.
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Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran. MDPI. [Link]
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Assay Guidance Manual. NCBI Bookshelf. [Link]
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A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
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Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]
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Progress in the Use of Biological Assays During the Development of Biotechnology Products. ResearchGate. [Link]
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Reporting biological assay screening results for maximum impact. PMC. [Link]
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The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
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Risks for public health related to the presence of furan and methylfurans in food. PMC. [Link]
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Biological assay development and validation. SRI International. [Link]
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Alternating behavior in furan-acetylene macrocycles reveals the size-dependency of Hückel's rule in neutral molecules. PubMed Central. [Link]
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A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]
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A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH. [Link]
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Examples of furan derivatives with biological activity. ResearchGate. [Link]
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ACS Research Data Guidelines. ACS Publications. [Link]
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Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]
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Furan Compounds Group. Canada.ca. [Link]
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Best Practices in Novel Biomarker Assay Fit-for-Purpose Testing: From Target Assessment to Translational Biomarkers. ResearchGate. [Link]
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Collecting and presenting data. JBC Author Resources. [Link]
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The Therapeutic Interventions and Mechanisms of Biological Assays. Longdom Publishing. [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
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Mod-30 Lec-34 Furan Synthesis. YouTube. [Link]
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Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH. [Link]
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Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. [Link]
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A Senior Application Scientist's Guide to Furan and Thiophene Derivatives in Pharmacology
In the intricate discipline of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. Among the five-membered aromatic heterocycles, furan and thiophene are preeminent, serving as foundational structures in a vast array of clinically successful drugs.[1][2][3] These rings are classical bioisosteres, often considered interchangeable replacements for a phenyl group to modulate physicochemical properties and pharmacological outcomes.[4][5] However, the substitution of furan's oxygen with thiophene's sulfur, a subtle structural change, imparts profound differences in electronic character, metabolic fate, and biological interactions. This guide provides a comparative analysis, grounded in experimental data and mechanistic insights, to aid researchers in the rational design of next-generation therapeutics.
The Physicochemical Divide: How One Atom Changes Everything
The divergent pharmacological profiles of furan and thiophene derivatives are rooted in their fundamental physicochemical properties. The primary difference lies in the heteroatom: oxygen in furan and sulfur in thiophene. This distinction influences aromaticity, polarity, and lipophilicity, all of which are critical determinants of a drug's behavior.
-
Aromaticity and Stability: Thiophene exhibits greater aromatic character than furan.[6] The electronegativity of oxygen (O > S) causes it to hold its lone pair of electrons more tightly, making them less available for delocalization into the π-system.[6] Sulfur's larger size and the availability of its 3p orbitals for overlap result in a more stable aromatic system in thiophene.[7] This enhanced stability often translates to greater resistance to metabolic degradation.
-
Polarity and Hydrogen Bonding: Furan is more polar than thiophene. The highly electronegative oxygen atom creates a stronger dipole moment, making the furan ring a more effective hydrogen bond acceptor. This can be a critical factor in ligand-receptor interactions.
-
Lipophilicity: Thiophene is generally more lipophilic than furan. This property can enhance membrane permeability and facilitate crossing the blood-brain barrier, a desirable trait for CNS-acting drugs.[8]
Table 1: Comparative Physicochemical Properties of Furan and Thiophene Scaffolds
| Property | Furan | Thiophene | Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, size, and bonding characteristics. |
| Aromaticity | Lower | Higher[6] | Higher aromaticity in thiophene generally leads to greater metabolic stability. |
| Electronegativity of Heteroatom | Higher (3.44) | Lower (2.58) | Furan's oxygen is a stronger hydrogen bond acceptor, enhancing polar interactions. |
| Polarity | More Polar | Less Polar | Affects solubility and interactions with biological targets. |
| Metabolic Stability | Generally Lower | Generally Higher[9] | Furan is more susceptible to oxidative metabolism, which can lead to reactive intermediates.[9] |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory[9][10] | Anticancer, Antimicrobial, Anti-inflammatory[2][9] | Both scaffolds are versatile, but the choice depends on the desired overall molecular properties. |
Metabolic Fate and Toxicological Considerations
A compound's metabolic pathway is a critical factor determining its safety and efficacy. Here, furan and thiophene diverge significantly, presenting both challenges and opportunities for drug designers.
The Bioactivation of Furan
The furan ring is susceptible to metabolic activation by cytochrome P450 (CYP) enzymes into reactive, electrophilic intermediates, such as cis-2-butene-1,4-dial.[11] These metabolites can form covalent adducts with cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and carcinogenicity.[11][12] This metabolic liability requires careful consideration and is a primary reason why furan-containing compounds are sometimes avoided in later stages of drug development.
Thiophene Metabolism: A More Stable but Complex Picture
Thiophene is generally considered more metabolically robust. However, it is also a structural alert, as its metabolism can lead to reactive metabolites.[13][14] CYP-dependent metabolism can produce thiophene S-oxides and thiophene epoxides, which are highly reactive electrophiles.[13][14][15][16] These intermediates have been implicated in the hepatotoxicity of drugs like tienilic acid and the adverse effects of others such as suprofen and ticlopidine.[13][15][16] The ultimate toxicity depends on the balance between these bioactivation pathways and detoxification mechanisms.[14]
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine and compare the metabolic liabilities of furan and thiophene derivatives, an in vitro assay using liver microsomes is a standard industry practice. This self-validating system provides a quantitative measure of a compound's susceptibility to Phase I metabolism.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and a NADPH regenerating system (cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Processing: The samples are centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), providing a quantitative measure of metabolic stability.
dot
Caption: Workflow for assessing in vitro metabolic stability.
Pharmacological Roles and Drug Examples
The distinct properties of furan and thiophene have been successfully leveraged across numerous therapeutic areas. An analysis of approved drugs reveals the strategic deployment of each scaffold.
Table 2: Selected Examples of Furan and Thiophene-Containing Drugs
| Drug | Heterocycle | Therapeutic Area | Key Rationale for Scaffold |
| Furosemide | Furan | Diuretic | The furan ring is an integral part of the pharmacophore for inhibiting the Na-K-Cl cotransporter.[1][17] |
| Ranitidine | Furan | Anti-ulcer | The furan ring serves as a key structural element for H2 receptor antagonism.[1] |
| Ceftiofur | Furan | Antibiotic (Veterinary) | Part of a broad class of furan-containing antibacterials.[18] |
| Clopidogrel | Thiophene | Antiplatelet | The thiophene is part of a thienopyridine core that, upon metabolic activation, irreversibly inhibits the P2Y12 receptor.[8] |
| Duloxetine | Thiophene | Antidepressant | The lipophilic thiophene ring contributes to CNS penetration and optimal receptor binding.[8] |
| Olanzapine | Thiophene | Antipsychotic | The thienobenzodiazepine structure provides a unique binding profile for dopamine and serotonin receptors.[8] |
| Raltitrexed | Thiophene | Anticancer | The thiophene ring acts as a bioisostere for the phenyl ring of folic acid, targeting thymidylate synthase.[8] |
Thiophene is a privileged scaffold in medicinal chemistry, with at least 26 approved drugs containing this nucleus.[2][8] These drugs span a wide range of categories, including anti-inflammatory, cardiovascular, and neurological agents.[8] The lipophilicity and planarity of the thiophene ring often enhance membrane permeability and improve binding interactions with biological targets.[8]
Structure-Activity Relationship (SAR) and Rational Design
The choice between furan and thiophene is a key strategic decision in lead optimization. The subtle electronic and steric differences can lead to significant changes in potency, selectivity, and pharmacokinetics.
dot
Caption: Differential binding modes of furan and thiophene bioisosteres.
As the diagram illustrates, a thiophene analog may achieve higher potency by better occupying a hydrophobic pocket within a target protein. Conversely, replacing it with a furan ring could introduce a crucial hydrogen bond with a polar residue, potentially increasing both affinity and selectivity. However, this must be balanced against the potential for increased metabolic turnover of the furan ring. The decision is therefore highly context-dependent, relying on the specific topology of the target's binding site.[9]
Conclusion
The comparative analysis of furan and thiophene derivatives reveals a nuanced interplay of physicochemical properties, metabolic stability, and pharmacological activity. Thiophene often provides a more metabolically robust and lipophilic scaffold, making it a frequent choice for CNS agents and drugs requiring systemic stability. Furan, while presenting potential metabolic challenges, offers unique opportunities for polar interactions and has been successfully incorporated into numerous potent therapeutics. The judicious selection between these two privileged heterocycles, informed by empirical data from assays such as microsomal stability and a deep understanding of the target's structure, is a hallmark of sophisticated drug design. As computational and experimental techniques continue to advance, the ability to predict the precise pharmacological consequences of this classic bioisosteric replacement will only improve, paving the way for the creation of safer and more effective medicines.
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- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
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- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
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- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. quora.com [quora.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. wisdomlib.org [wisdomlib.org]
- 11. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijabbr.com [ijabbr.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Core Principle: Proactive Risk Mitigation
The disposal of any novel or uncharacterized chemical compound begins not at the end of its use, but before it is even synthesized or handled. The molecular structure of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine dictates a multi-faceted hazard profile that must be respected at all stages of its lifecycle. Our disposal plan is therefore built on a foundation of proactive risk assessment and strict adherence to safety protocols.
Anticipated Hazard Profile
The primary hazards associated with this compound are inferred from its chemical motifs:
-
Toxicity and Irritation (Amine & Furan Moieties): Amines are often corrosive and can cause severe skin and eye irritation. Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin[1]. The biotransformation of furan-containing molecules can lead to reactive metabolites that are toxic and/or carcinogenic[2].
-
Flammability (Furan & Phenyl Moieties): The presence of the furan ring and the overall organic nature of the molecule suggest it is a flammable liquid[1].
-
Reactivity & Peroxide Formation (Furan Moiety): Furan compounds are known to form explosive peroxides upon prolonged exposure to air and light[1]. This is a critical consideration for storage and disposal, as peroxide formation can dramatically increase the risk of explosion upon heating or shock.
-
Environmental Hazard (Phenyl Moiety): Phenyl-containing compounds can be toxic to aquatic life[3]. Therefore, disposal down the drain is strictly prohibited as it can lead to significant environmental contamination[1].
Quantitative Data Summary for Structurally Related Compounds
To provide a contextual understanding of the potential hazards, the table below summarizes key data for analogous compounds.
| Property | Furan | Diethylamine (example amine) | Butyl Phenyl Ether (example phenyl compound) |
| CAS Number | 110-00-9 | 109-89-7 | 1126-79-0 |
| Primary Hazards | Flammable, Toxic, Peroxide Former | Flammable, Corrosive, Toxic | Combustible, Eye Irritant, Aquatic Toxicity |
| Flash Point | -35 °C (-31 °F) | -23 °C (-9 °F) | 88 °C (190 °F) |
| Health Effects | Harmful if swallowed/inhaled, Suspected carcinogen | Causes severe skin burns and eye damage | Causes serious eye irritation[3] |
| Environmental Fate | Low bioaccumulation potential, high mobility in soil[4]. | Harmful to aquatic life | Toxic to aquatic life[3] |
Immediate Safety & Handling (Pre-Disposal)
Proper disposal is the final step in a chain of safe handling procedures. Before preparing for disposal, ensure the following measures are in place.
Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE is mandatory when handling the compound or its waste:
-
Gloves: Nitrile or neoprene gloves. Always double-glove when handling neat material or concentrated solutions.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a splash hazard.
-
Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.
-
Ventilation: All handling of the compound and its waste must occur inside a certified chemical fume hood to prevent inhalation of vapors.
Safe Storage of Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[5].
-
Prevent Peroxide Formation: Store waste in an airtight, amber glass container to protect from air and light.
-
Segregation: Keep the waste container segregated from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions[6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic," "Peroxide Former").
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigating risk.
-
Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, restrict access to the lab and inform your institution's EHS.
-
Contain: For small spills within a fume hood, use a spill kit with an inert absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
Disposal Decision Workflow
The primary disposal pathway for this compound is through a licensed hazardous waste contractor. Chemical treatment at the laboratory scale is not recommended due to the compound's complex reactivity and the potential for generating even more hazardous byproducts. The following workflow illustrates the decision process for preparing the waste for pickup.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
